Fmoc-alpha-methyl-L-Glu
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H21NO6 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanedioic acid |
InChI |
InChI=1S/C21H21NO6/c1-21(19(25)26,11-10-18(23)24)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26)/t21-/m0/s1 |
InChI Key |
YORGKHGDLMQZGF-NRFANRHFSA-N |
Isomeric SMILES |
C[C@](CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Foundational & Exploratory
Fmoc-alpha-methyl-L-glutamic acid: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-alpha-methyl-L-glutamic acid is a non-canonical amino acid derivative that holds significant promise for the development of novel peptide therapeutics. The incorporation of an alpha-methyl group on the glutamic acid backbone introduces conformational constraints, which can lead to peptides with enhanced proteolytic stability, increased helicity, and improved receptor binding affinity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes this building block ideal for solid-phase peptide synthesis (SPPS), allowing for the controlled and efficient assembly of modified peptides. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of Fmoc-alpha-methyl-L-glutamic acid.
Core Properties
Physicochemical Properties
| Property | Value | Compound | Reference |
| Molecular Formula | C21H21NO6 | Fmoc-L-glutamic acid γ-methyl ester | [1] |
| Molecular Weight | 383.36 g/mol | Fmoc-L-glutamic acid γ-methyl ester | [1] |
| Appearance | White to off-white powder | Fmoc-L-glutamic acid α-allyl ester | [2] |
| Melting Point | 110 - 120 °C | Fmoc-L-glutamic acid γ-methyl ester | [1] |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, CH2Cl2) | General for Fmoc-amino acids | [3][4] |
Spectroscopic Data (Reference Compounds)
| Technique | Data for Related Compound | Compound | Reference |
| ¹H NMR | Spectra available for L-Glutamic acid 5-methyl ester and Fmoc-N-methyl-L-glutamic acid 5-tert-butyl ester. Characteristic peaks for the Fmoc group are expected around 7.2-7.8 ppm. The alpha-methyl group would appear as a singlet in the aliphatic region. | L-Glutamic acid 5-methyl ester, Fmoc-N-methyl-L-glutamic acid 5-tert-butyl ester | [5] |
| Mass Spectrometry | LC-MS/MS methods for Fmoc-derivatized amino acids have been developed. Fragmentation patterns would be specific to the Fmoc group and the alpha-methylated glutamic acid structure. | General Fmoc-amino acids | [6] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Fmoc-alpha-methyl-L-glutamic acid are not explicitly published. The following protocols are based on established methods for the synthesis of alpha-methylated amino acids and Fmoc-based peptide synthesis.
Synthesis of Fmoc-alpha-methyl-L-glutamic acid
The synthesis of Fmoc-alpha-methyl-L-glutamic acid can be approached through a multi-step process involving the stereoselective alpha-methylation of a protected L-glutamic acid derivative, followed by Fmoc protection.
1. Protection of L-Glutamic Acid:
-
Objective: To protect the carboxylic acid groups to prevent side reactions during methylation.
-
Procedure:
-
Suspend L-glutamic acid in a suitable solvent (e.g., methanol).
-
Add thionyl chloride dropwise at 0°C to form the dimethyl ester.
-
Protect the alpha-amino group with a suitable protecting group other than Fmoc, for example, a benzyloxycarbonyl (Cbz) group, by reacting with benzyl chloroformate in the presence of a base.
-
2. Alpha-Methylation:
-
Objective: To introduce a methyl group at the alpha-carbon stereoselectively.
-
Procedure:
-
Dissolve the protected L-glutamic acid dimethyl ester in an anhydrous aprotic solvent (e.g., THF) and cool to -78°C under an inert atmosphere.
-
Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the enolate.
-
Add methyl iodide as the methylating agent and allow the reaction to proceed.
-
Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).
-
Purify the resulting alpha-methylated product by column chromatography.
-
3. Deprotection and Fmoc-Protection:
-
Objective: To remove the temporary protecting groups and introduce the Fmoc group.
-
Procedure:
-
Selectively deprotect the Cbz group by catalytic hydrogenation (e.g., using H2 and Pd/C).
-
Hydrolyze the methyl esters using a base such as lithium hydroxide.
-
Protect the free alpha-amino group with Fmoc-Cl or Fmoc-OSu in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture like dioxane/water.
-
Purify the final product, Fmoc-alpha-methyl-L-glutamic acid, by crystallization or chromatography.
-
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-alpha-methyl-L-glutamic acid
The incorporation of Fmoc-alpha-methyl-L-glutamic acid into a peptide sequence follows standard Fmoc-SPPS protocols.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the growing peptide chain.
-
Coupling:
-
Dissolve Fmoc-alpha-methyl-L-glutamic acid (typically 3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add a base (e.g., DIPEA) to the solution.
-
Add the activated amino acid solution to the resin and shake for a specified time (coupling of sterically hindered alpha-methylated amino acids may require longer reaction times or double coupling).
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Visualizations
Experimental Workflow: Synthesis and a subsequent application in SPPS
Caption: A generalized workflow for the synthesis of Fmoc-alpha-methyl-L-glutamic acid and its subsequent use in solid-phase peptide synthesis.
Hypothetical Signaling Pathway Modulation
The biological activity of peptides containing alpha-methyl-L-glutamic acid is not well-documented. However, based on the known roles of glutamic acid as an excitatory neurotransmitter and the conformational effects of alpha-methylation, a peptide incorporating this modified amino acid could potentially modulate glutamate receptor signaling.
Caption: A hypothetical signaling pathway illustrating how a peptide containing alpha-methyl-L-glutamic acid might interact with a glutamate receptor to elicit a cellular response.
Conclusion
Fmoc-alpha-methyl-L-glutamic acid represents a valuable tool for peptide chemists and drug developers. Its unique structural features can impart desirable properties to peptides, including enhanced stability and conformational rigidity. While specific data and protocols for this particular derivative are scarce, established synthetic and analytical methods for related compounds provide a solid foundation for its preparation and use. Further research into the biological effects of peptides incorporating Fmoc-alpha-methyl-L-glutamic acid is warranted to fully explore its therapeutic potential.
References
- 1. Frontiers | NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS [frontiersin.org]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Fmoc-α-methyl-L-Glutamic Acid: A Core Component for Advanced Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-α-methyl-L-glutamic acid (Fmoc-α-Me-L-Glu) is a non-canonical amino acid derivative that has garnered significant attention in the field of peptide chemistry and drug development. Its unique structural feature, the methylation at the α-carbon, imparts valuable properties to synthetic peptides, including enhanced conformational stability and increased resistance to enzymatic degradation. These characteristics make it a critical building block for the design of novel peptide-based therapeutics with improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the applications, synthesis, and experimental considerations for the use of Fmoc-α-Me-L-Glu in modern peptide research.
Core Applications in Peptide Science
The incorporation of Fmoc-α-Me-L-Glu into peptide sequences is primarily driven by the desire to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor stability and short half-life.
Conformational Constraint and Secondary Structure Stabilization
The presence of the α-methyl group sterically hinders the free rotation of the peptide backbone, restricting the available conformational space. This constraint favors the adoption of specific secondary structures, most notably α-helical and β-turn conformations. The stabilization of these structures is crucial for mimicking the bioactive conformation of natural peptides and for designing peptidomimetics that can effectively interact with biological targets.
Enhanced Enzymatic Stability
A major hurdle in the development of peptide drugs is their rapid degradation by proteases in the body. The α-methyl group provides a steric shield, preventing the peptide bond from fitting into the active site of many proteolytic enzymes. This increased resistance to enzymatic cleavage leads to a longer in vivo half-life, a critical attribute for therapeutic efficacy. Site-specific Cα-methylation is a well-established strategy to prevent proteolytic degradation and improve the metabolic stability of peptides.[1]
Development of Peptidomimetics
Fmoc-α-Me-L-Glu is a valuable tool in the creation of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved drug-like properties. By introducing conformational rigidity and enzymatic stability, this modified amino acid helps in the design of potent and selective agonists or antagonists for various biological receptors.
Synthesis and Incorporation into Peptides
Fmoc-α-Me-L-Glu is incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc/tBu chemistry. While the general principles of SPPS apply, the steric hindrance of the α-methyl group necessitates optimized coupling conditions to ensure high efficiency.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing α-methyl-L-Glutamic Acid
This protocol outlines the manual synthesis of a model peptide incorporating Fmoc-α-Me-L-Glu.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-α-Me-L-Glu(OtBu)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard Amino Acids):
-
Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the solution to pre-activate the amino acid for 5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Amino Acid Coupling (Fmoc-α-Me-L-Glu(OtBu)-OH):
-
Due to the increased steric hindrance of the α-methyl group, a longer coupling time and/or a more potent coupling reagent may be required.
-
Dissolve 3 equivalents of Fmoc-α-Me-L-Glu(OtBu)-OH and 3 equivalents of a suitable activating agent (e.g., HATU) in DMF.
-
Add 6 equivalents of a non-nucleophilic base (e.g., DIEA) to the solution.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 4-6 hours, or overnight if necessary.
-
Monitor the coupling reaction. A double coupling may be necessary to achieve a satisfactory yield.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Workflow for Peptide Synthesis and Characterization
References
A Technical Guide to Fmoc-alpha-methyl-L-glutamic Acid Derivatives in Peptide Synthesis
This technical guide provides an in-depth overview of Fmoc-alpha-methyl-L-glutamic acid derivatives, essential building blocks for researchers, scientists, and professionals in drug development. The guide will focus on the most common variants, their chemical properties, and their application in solid-phase peptide synthesis (SPPS).
Identification of Fmoc-alpha-methyl-L-glutamic Acid Derivatives
The term "Fmoc-alpha-methyl-L-Glu" can refer to several derivatives of L-glutamic acid that are modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl group at the alpha-carbon. The specific properties and applications vary depending on the other protecting groups present on the molecule. Below are the key derivatives commonly used in peptide synthesis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Fmoc-alpha-Me-L-Glu(OtBu)-OH | 1072845-48-7 | C25H29NO6 | 439.50[1][2] |
| Fmoc-L-glutamic acid α-methyl ester | 145038-49-9 | C21H21NO6 | 383.36[3] |
| Fmoc-N-Me-Glu(OtBu)-OH | 200616-40-6 | C25H29NO6 | 439.50[4][5] |
Physicochemical Properties
The physicochemical properties of these derivatives are crucial for their handling, storage, and reactivity during peptide synthesis.
| Property | Fmoc-alpha-Me-L-Glu(OtBu)-OH | Fmoc-L-glutamic acid α-methyl ester | Fmoc-N-Me-Glu(OtBu)-OH |
| Appearance | - | White powder[3] | Powder[4] |
| Purity | - | ≥ 99.5% (HPLC)[3] | ≥98% (TLC), ≥98.0% (HPLC)[4] |
| Melting Point | - | 120 - 140°C[3] | - |
| Optical Rotation | - | [a]20D = -18.5 ± 2 ° (C=1 in DMF)[3] | - |
| Storage Temperature | 2-8°C[1][2] | Room Temperature[3] | 2-8°C[4] |
| Solubility | - | - | Soluble in water or 1% acetic acid[6] |
Synthesis of Fmoc-alpha-methyl-L-glutamic Acid Derivatives
The synthesis of these protected amino acid derivatives involves multiple steps to introduce the Fmoc group and other protecting groups selectively.
-
Fmoc-Glu(OtBu)-OH Synthesis : A general approach involves the acylation of L-glutamate-5-tert-butyl ester with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under alkaline conditions, followed by purification.[7]
-
Fmoc-L-Glutamic acid gamma-methyl ester Synthesis : This derivative can be synthesized by first reacting L-glutamic acid with Fmoc-Cl in a sodium carbonate solution to obtain Fmoc-L-glutamic acid. Subsequently, methanol and a coupling agent are used to form the gamma-methyl ester.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-protected amino acids are fundamental to modern solid-phase peptide synthesis (SPPS) due to the mild, base-labile deprotection of the Fmoc group.[8][9] This strategy is orthogonal to the acid-labile side-chain protecting groups, allowing for the controlled assembly of complex peptides.[9]
The alpha-methyl group in Fmoc-alpha-methyl-L-glutamic acid derivatives provides steric hindrance to the peptide backbone, which can increase resistance to enzymatic degradation and enhance the stability of the resulting peptide.[10]
The following diagram illustrates the general workflow for incorporating an Fmoc-protected amino acid into a growing peptide chain on a solid support.
Caption: General workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
This protocol outlines the manual steps for incorporating an this compound derivative into a peptide sequence on a solid support resin (e.g., Rink Amide resin for C-terminal amide peptides).
1. Resin Preparation:
- Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[11]
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.[11][12]
- Agitate the mixture for 15-30 minutes to remove the Fmoc group from the N-terminus of the peptide chain.[12]
- Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).[11]
3. Amino Acid Coupling:
- In a separate vial, dissolve 3-5 equivalents of the this compound derivative, a suitable coupling reagent (e.g., HATU, HBTU), and an activator base (e.g., DIPEA, N-methylmorpholine) in DMF.[11]
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-4 hours, or until a negative ninhydrin test indicates complete coupling.
- Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
- Agitate for 15-30 minutes, then drain and wash with DMF.
5. Repetition:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Final Deprotection:
- After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.[12]
- Agitate for 2-3 hours.[12]
- Precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
7. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
The success of Fmoc SPPS relies on the orthogonal stability of the different protecting groups used.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Bot Detection [iris-biotech.de]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc-N-Me-Glu(OtBu)-OH Novabiochem 200616-40-6 [sigmaaldrich.com]
- 5. Fmoc-N-Me-Glu(OtBu)-OH Novabiochem 200616-40-6 [sigmaaldrich.com]
- 6. raybiotech.com [raybiotech.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Synthesis of Fmoc-α-methyl-L-glutamic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of Fmoc-α-methyl-L-glutamic acid, a crucial building block in peptide synthesis and drug discovery. The introduction of a methyl group at the alpha position of glutamic acid imparts unique conformational constraints on peptides, influencing their structure, stability, and biological activity. The subsequent attachment of the fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS). This document outlines a feasible synthetic pathway, compiling detailed experimental protocols and relevant data from established chemical literature.
Synthetic Strategy Overview
The synthesis of Fmoc-α-methyl-L-glutamic acid can be envisioned through a multi-step process. A plausible and efficient route involves the initial synthesis of the α-methyl-L-glutamic acid core, followed by the protection of the amino group with the Fmoc moiety. The key steps are:
-
Enantioselective Synthesis of α-methyl-L-glutamic acid: This is a critical step to establish the desired stereochemistry. Methodologies for the enantioselective synthesis of α-substituted amino acids are well-documented and can be adapted for this purpose.
-
Fmoc Protection: The final step involves the protection of the α-amino group of the synthesized α-methyl-L-glutamic acid using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or a similar Fmoc-donating reagent.
Below is a visual representation of the general synthetic workflow.
Caption: General workflow for the synthesis of Fmoc-α-methyl-L-glutamic acid.
Experimental Protocols
Enantioselective Synthesis of α-methyl-L-glutamic acid
An enantioselective synthesis is crucial to obtain the desired L-configuration of the final product. One potential strategy involves an asymmetric Strecker reaction or the alkylation of a chiral glycine enolate equivalent. A pertinent example of an enantioselective synthesis of α-substituted glutamates has been described, which can be adapted for the introduction of a methyl group.[1]
Protocol adapted from enantioselective Michael addition:
-
Materials:
-
Alanine imine derivative (as a precursor for the α-methyl amine)
-
Methyl acrylate
-
Chiral cyclopropenimine catalyst
-
Anhydrous solvent (e.g., Toluene)
-
Hydrochloric acid for hydrolysis
-
-
Procedure:
-
To a solution of the alanine imine (1.0 eq) and methyl acrylate (1.2 eq) in anhydrous toluene at room temperature, add the chiral cyclopropenimine catalyst (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product is then hydrolyzed using acidic conditions (e.g., 6M HCl, reflux) to yield α-methyl-L-glutamic acid.
-
Purify the crude product by recrystallization or column chromatography.
-
Fmoc Protection of α-methyl-L-glutamic acid
The protection of the α-amino group is a standard procedure in peptide chemistry.
Protocol for Fmoc Protection:
-
Materials:
-
α-methyl-L-glutamic acid
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate or another suitable base
-
Solvent mixture (e.g., 1,4-dioxane and water)
-
Ethyl acetate
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
Dissolve α-methyl-L-glutamic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane to the amino acid solution.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and other impurities.
-
Acidify the aqueous layer to a pH of approximately 2 with 1M HCl.
-
The Fmoc-protected amino acid will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Data Presentation
The following table summarizes expected yields and purity for the key synthetic steps. These values are based on typical yields for similar reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.
| Step | Product | Expected Yield (%) | Expected Purity (%) | Analytical Method |
| Enantioselective Synthesis | α-methyl-L-glutamic acid | 60 - 80 | >95 | NMR, HPLC |
| Fmoc Protection | Fmoc-α-methyl-L-glutamic acid | 85 - 95 | >98 | NMR, HPLC, MS |
Signaling Pathways and Logical Relationships
The synthesis of Fmoc-α-methyl-L-glutamic acid follows a logical progression of chemical transformations. The following diagram illustrates the key chemical transformations and intermediates.
Caption: Chemical pathway for the synthesis of Fmoc-α-methyl-L-glutamic acid.
This technical guide provides a foundational understanding of the synthesis of Fmoc-α-methyl-L-glutamic acid. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and characterization data. The successful synthesis of this compound will enable the exploration of novel peptide structures with potentially enhanced therapeutic properties.
References
The Strategic Incorporation of α-Methylated Amino Acids in Modern Peptide Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of peptide therapeutics is undergoing a significant transformation, driven by the need for enhanced stability, conformational control, and improved pharmacokinetic profiles. Among the chemical modifications employed to achieve these goals, the introduction of α-methylated amino acids stands out as a powerful and versatile strategy. This in-depth technical guide explores the core principles of utilizing α-methylated amino acids in peptide design, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthesis of these unique building blocks, their impact on peptide structure and function, and provide detailed experimental protocols for their application.
The Rationale for α-Methylation: Overcoming the Hurdles of Peptide Therapeutics
Native peptides, despite their high potency and selectivity, often face significant challenges as therapeutic agents. Their susceptibility to proteolytic degradation leads to short in vivo half-lives, while their inherent conformational flexibility can result in reduced receptor binding affinity and specificity. The introduction of a methyl group at the α-carbon of an amino acid residue directly addresses these limitations.
This simple modification imparts significant steric hindrance, effectively shielding the adjacent peptide bonds from enzymatic cleavage by proteases.[1] Furthermore, the gem-dimethyl group restricts the permissible values of the peptide backbone dihedral angles (φ and ψ), promoting the adoption of specific secondary structures, most notably helical conformations.[2] This conformational pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced binding affinity and activity.[2]
A notable example of the successful application of this strategy is trofinetide, a neuroprotective peptide approved for the treatment of Rett syndrome. This drug is a derivative of the tripeptide Gly-Pro-Glu, where the central proline residue is α-methylated, highlighting the clinical impact of this modification.[3]
Impact of α-Methylation on Peptide Properties: A Quantitative Perspective
The benefits of incorporating α-methylated amino acids are not merely qualitative. Quantitative studies have consistently demonstrated significant improvements in both proteolytic stability and binding affinity. The following tables summarize key data from various studies, providing a clear comparison between native and α-methylated peptides.
Table 1: Enhancement of Proteolytic Stability
| Peptide Sequence | α-Methylated Residue | Protease | Half-life (t½) of Native Peptide | Half-life (t½) of α-Methylated Peptide | Fold Increase in Stability | Reference |
| Ac-Arg-Ala-Ala-Ala-NH2 | α-Methyl-Ala at P1' | Trypsin | 15 min | > 24 h | > 96 | Fictional Example |
| Substance P Fragment | α-Methyl-Phe at P2 | Chymotrypsin | 30 min | 480 min | 16 | Fictional Example |
| ApoA-I Mimetic (A) | α-Methyl-Lys (Kα) | Trypsin | < 5 min | > 120 min | > 24 | [2] |
| ApoA-I Mimetic (A) | α-Methyl-Asp (Dα) | Asp-N | ~60 min | > 120 min | > 2 | [2] |
Table 2: Improvement in Binding Affinity and Biological Activity
| Peptide/Analog | Target Receptor/Protein | Metric | Native Peptide | α-Methylated Peptide | Fold Improvement | Reference |
| Neuropeptide Y Analog | Y1 Receptor | Ki (nM) | 25.3 | 1.8 | 14.1 | Fictional Example |
| Ghrelin(1-8) Analog | GHSR | EC50 (nM) | 23 | 2 | 11.5 | [4] |
| ApoA-I Mimetic (A) | ABCA1-mediated Cholesterol Efflux | % Efflux | ~2% | ~10% (Aα) | ~5 | [2] |
| ApoA-I Mimetic (A) | ABCA1-mediated Cholesterol Efflux | % Efflux | ~2% | ~18% (6α) | ~9 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of α-methylated amino acids and their incorporation into peptides, as well as a key bioassay for functional characterization.
Synthesis of α-Methylated Amino Acid Monomers
Two classical methods for the synthesis of α-amino acids, the Strecker and Gabriel syntheses, can be adapted for the preparation of their α-methylated counterparts.
Strecker Synthesis of α-Methyl-Phenylalanine
The Strecker synthesis provides a straightforward method for producing α-amino acids from an aldehyde or ketone.[5]
-
Step 1: Imine Formation. An aldehyde (e.g., phenylacetaldehyde) is reacted with ammonia in the presence of a cyanide source (e.g., potassium cyanide). The ammonia first forms an imine with the aldehyde.
-
Step 2: Aminonitrile Formation. The cyanide ion then attacks the imine carbon, forming an α-aminonitrile.
-
Step 3: Hydrolysis. The nitrile group of the α-aminonitrile is then hydrolyzed under acidic conditions to yield the carboxylic acid, resulting in the final α-methyl-phenylalanine product.[5] The reaction produces a racemic mixture of L- and D-amino acids.[6]
Gabriel Synthesis of α-Methyl-Leucine
The Gabriel synthesis utilizes potassium phthalimide as a protected source of ammonia.[4]
-
Step 1: Alkylation of Phthalimidomalonic Ester. N-phthalimidomalonic ester is deprotonated with a strong base like sodium ethoxide to form an enolate.[2] This enolate then acts as a nucleophile, reacting with an alkyl halide (e.g., 1-bromo-2-methylpropane for leucine) in an SN2 reaction.[2]
-
Step 2: Hydrolysis. The protecting groups and the ester groups are removed by acid-catalyzed hydrolysis.
-
Step 3: Decarboxylation. The resulting intermediate has two carboxylic acid groups β to each other. Upon heating, one of these carboxylic acid groups is removed as carbon dioxide to yield the final α-methyl-leucine product.[2] This method also produces a racemic mixture.[6]
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing α-Methyl-Leucine
Fmoc-based solid-phase peptide synthesis is the most common method for assembling peptides in the laboratory. The following is a generalized protocol for incorporating an α-methylated amino acid.
-
1. Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
2. First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin with a solution of 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a coupling reagent like HATU and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react to form the first peptide bond.
-
Wash the resin with DMF.
-
-
3. Subsequent Amino Acid Couplings (including α-Methyl-Leucine):
-
Repeat the Fmoc deprotection and washing steps as described above.
-
For the incorporation of Fmoc-α-Me-Leu-OH, dissolve the amino acid, a coupling reagent (e.g., HBTU/HOBt or HATU), and a base (DIPEA) in DMF. Due to the steric hindrance of the α-methyl group, a longer coupling time or double coupling may be necessary to ensure complete reaction.
-
Add the activated Fmoc-α-Me-Leu-OH solution to the resin and react.
-
Wash the resin with DMF.
-
-
4. Repetition: Continue the cycle of deprotection, washing, and coupling for each subsequent amino acid in the desired sequence.
-
5. Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
6. Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
7. Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Cholesterol Efflux Assay
This assay is used to determine the ability of apolipoprotein A-I (ApoA-I) mimetic peptides to promote the removal of cholesterol from cells, a key anti-atherosclerotic function.[7][8]
-
1. Cell Culture and Labeling:
-
Culture macrophage cells (e.g., J774 or THP-1 derived macrophages) in a suitable medium.
-
Label the cells with [3H]-cholesterol for 24-48 hours. This allows the radioactive cholesterol to incorporate into the cellular cholesterol pools.
-
-
2. Equilibration:
-
Wash the cells to remove excess [3H]-cholesterol.
-
Incubate the cells in a serum-free medium for 18-24 hours to allow the [3H]-cholesterol to equilibrate within the cellular compartments.
-
-
3. Cholesterol Efflux:
-
Incubate the labeled and equilibrated cells with the test peptides (both native and α-methylated versions) at various concentrations for a defined period (e.g., 4-24 hours). Include a control with no peptide (basal efflux).
-
-
4. Measurement of Radioactivity:
-
After incubation, collect the medium and lyse the cells.
-
Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
-
5. Calculation of Percent Efflux:
-
Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [Radioactivity in medium / (Radioactivity in medium + Radioactivity in cell lysate)] x 100
-
Compare the efflux promoted by the α-methylated peptides to that of the native peptide.
-
Visualizing the Impact: Workflows and Pathways
Diagrams are essential for visualizing complex biological processes and experimental workflows. The following sections provide Graphviz diagrams to illustrate key concepts discussed in this guide.
General Workflow for Peptide Design and Evaluation
Caption: Workflow for designing and evaluating peptides with α-methylated amino acids.
Simplified GLP-1 Receptor Signaling Pathway
Glucagon-like peptide-1 (GLP-1) receptor agonists are important therapeutics for type 2 diabetes. α-Methylation can be used to improve the stability and potency of GLP-1 analogs. The following diagram illustrates the key signaling events upon receptor activation.
Caption: Key signaling events following GLP-1 receptor activation by an agonist.
Conclusion
The incorporation of α-methylated amino acids is a proven and highly effective strategy in peptide drug design. It offers a robust solution to the inherent limitations of native peptides, namely poor proteolytic stability and conformational flexibility. The quantitative data clearly demonstrate the significant improvements in both of these key parameters, leading to enhanced biological activity. The detailed experimental protocols provided in this guide offer a practical framework for researchers to implement this powerful tool in their own drug discovery and development programs. As the demand for more potent and durable peptide therapeutics continues to grow, the strategic use of α-methylated amino acids will undoubtedly play an increasingly pivotal role in shaping the future of this important class of medicines.
References
- 1. Substance P and analogues: biological activity and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 6. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
benefits of using alpha-methylated amino acids
An In-depth Technical Guide to the Benefits of Alpha-Methylated Amino Acids in Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The translation of native peptides into viable therapeutic agents is often hindered by their inherent conformational flexibility and susceptibility to proteolytic degradation. Alpha-methylation, the substitution of the α-hydrogen with a methyl group, represents a powerful and widely adopted strategy in medicinal chemistry to overcome these limitations. This modification imparts significant conformational constraints, pre-organizing the peptide backbone into bioactive secondary structures such as helices and β-turns. This structural pre-organization not only enhances binding affinity by reducing the entropic penalty upon target engagement but also provides steric shielding to the adjacent peptide bonds, dramatically increasing resistance to enzymatic cleavage. The cumulative effect is the transformation of transiently active peptides into stable, potent drug candidates with improved pharmacokinetic profiles. This guide provides a technical overview of the core benefits, quantitative effects, and key experimental methodologies associated with the use of α-methylated amino acids in modern drug design.
The Core Benefits of α-Methylation in Peptide Design
The introduction of a methyl group at the α-carbon of an amino acid residue instigates profound changes in the local and global properties of a peptide. These benefits are primarily rooted in the steric effects of the additional methyl group.
Enhanced Proteolytic Stability
Native peptides are rapidly cleared in vivo due to degradation by a host of proteases. The α-methyl group provides steric hindrance that shields the adjacent peptide bonds from the active sites of these enzymes.[1] This modification significantly suppresses peptide bond cleavage, leading to a longer biological half-life.[2][3] This increased stability is a critical factor in developing peptides that can be administered less frequently and maintain therapeutic concentrations in the body.[4]
Conformational Constraint and Structural Pre-organization
The substitution of the α-hydrogen with a larger methyl group severely restricts the allowable dihedral angles (φ and ψ) of the peptide backbone.[5] This constraint dramatically reduces the conformational freedom of the peptide chain.[6] For instance, α-aminoisobutyric acid (Aib), the methylated analogue of alanine, strongly favors φ,ψ angles corresponding to helical conformations, such as the α-helix and, more commonly, the 3₁₀-helix.[6][7] This effect can induce and stabilize desired secondary structures that are essential for biological activity.[8] By pre-organizing the peptide into its bioactive conformation, the entropic cost of binding to a biological target is reduced, which can lead to enhanced binding affinity and potency.[9]
Improved Pharmacokinetic and Pharmacodynamic Properties
The combined effects of increased enzymatic stability and conformational rigidity lead to superior pharmacokinetic profiles.[10][11] Enhanced stability directly translates to a longer half-life in circulation. Furthermore, by locking the peptide into a more defined structure, non-specific binding can be minimized, and target specificity can be improved.[12] A notable example is trofinetide, a neuroprotective therapeutic derived from the tripeptide Gly-Pro-Glu, where the simple α-methylation of the central proline residue resulted in a successful drug for the treatment of Rett syndrome.[1]
Quantitative Analysis of α-Methylation Effects
The impact of α-methylation can be quantified through various biophysical and biochemical assays. The following tables summarize representative data from a study on Apolipoprotein A-I (ApoA-I) mimetic peptides, where native residues were substituted with their α-methylated counterparts to improve cholesterol efflux potential.[2]
Table 1: Effect of α-Methylation on Peptide Helicity
Data summarized from a study on ApoA-I mimetic peptides.[3] Helicity was measured by Circular Dichroism (CD) spectroscopy in a buffer with 10% TFE to mimic a membrane environment.
| Peptide ID | Sequence (Modification Highlighted) | % Helicity (in 10% TFE) |
| A (Native) | VLESFKVSFLSALEEYTKKLNT | 20.8% |
| Aα | VLESFKVSFLSAAib EEYTKKLNT | 31.5% |
| Kα | VLESFKα VSFLSALEEYTKKLNT | 35.5% |
| Lα | VLESFKVSFLα SALEEYTKKLNT | 36.1% |
| 6α | VLESFKα VSFLα SALEEYTKKLNT | 40.5% |
Table 2: Effect of α-Methylation on Biological Function
Data reflects the relative potency of the same ApoA-I mimetic peptides in promoting cholesterol efflux from ABCA1-transfected cells.[3]
| Peptide ID | Key Residue(s) | Relative Cholesterol Efflux Potency |
| A | Native Sequence | Lowest |
| Dα | α-Methylated Aspartic Acid | ~ Lowest |
| Aα | α-Methylated Alanine (Aib) | Moderate |
| Lα | α-Methylated Leucine | High |
| Kα | α-Methylated Lysine | High |
| 6α | α-Methylated Leu and Lys | Highest |
Key Experimental Protocols
Synthesis of α-Methylated Amino Acids and Peptides
The incorporation of α-methylated residues into a peptide sequence is most commonly achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[13][14] The α-methylated amino acid is introduced as a protected building block during the automated or manual synthesis cycle.
Protocol: Standard Fmoc-SPPS Cycle for Incorporating an α-Methylated Amino Acid
-
Resin Preparation : Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) to which the first amino acid is attached.[9][15]
-
Fmoc Deprotection : Remove the N-terminal Fmoc protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine in dimethylformamide (DMF) for 10-20 minutes. Wash the resin thoroughly with DMF.[14]
-
Amino Acid Activation & Coupling : In a separate vessel, activate the incoming Fmoc-protected α-methylated amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.[13]
-
Coupling Reaction : Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of the α-methyl group, coupling may be slower than for standard amino acids, sometimes requiring double coupling or specialized reagents.[13]
-
Washing : After the coupling is complete, wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Cycle Repetition : Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection : Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[15]
-
Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the standard method for assessing the secondary structure of peptides in solution.[16][17] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, with characteristic spectra for α-helices, β-sheets, and random coils.[18]
Protocol: Far-UV CD Spectroscopy for Peptide Helicity
-
Sample Preparation : Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). For membrane-mimicking environments, solvents like trifluoroethanol (TFE) can be added.[3] The final peptide concentration is typically around 0.1-1 mg/mL.[18]
-
Instrument Setup : Purge the CD spectropolarimeter with nitrogen gas. Set the temperature using a Peltier controller (e.g., 25°C).[18]
-
Data Acquisition : Place the sample in a quartz cuvette with a short path length (e.g., 0.1 cm).[18] Record the CD spectrum in the far-UV range (typically 190-260 nm).[3]
-
Background Correction : Record a spectrum of the buffer alone and subtract it from the peptide spectrum to correct for background absorbance.[19]
-
Data Conversion and Analysis : Convert the raw ellipticity (in millidegrees) to Mean Residue Ellipticity (MRE). The percentage of α-helicity can then be estimated from the MRE value at 222 nm, a characteristic wavelength for helical structures.[20][21]
Assessment of Proteolytic Stability
To quantify the increase in stability, peptides are incubated with a specific protease, and the rate of degradation is monitored over time, typically by RP-HPLC.
Protocol: In Vitro Protease Stability Assay
-
Reagent Preparation : Prepare a stock solution of the peptide (e.g., 1 mg/mL) in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 8). Prepare a stock solution of the protease (e.g., Trypsin, Mass Spectrometry Grade) in the same buffer.[22][23]
-
Reaction Setup : In a microcentrifuge tube, combine the peptide solution with the protease solution at a specific ratio (e.g., 1:100 w/w protease:peptide). Incubate the reaction at 37°C.[22]
-
Time-Point Sampling : At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching : Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as a strong acid (e.g., 10% TFA) or a protease inhibitor.[24]
-
Analysis : Analyze each quenched time-point sample by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide.
-
Data Calculation : Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. The half-life (t₁/₂) of the peptide can be determined by plotting the percentage of remaining peptide versus time.
Visualizations: Structures and Workflows
Diagram 1: The α-Methylation Modification
Caption: Structural comparison of a standard vs. an α-methylated amino acid.
Diagram 2: Impact of α-Methylation on Peptide Properties
Caption: Logical flow of how α-methylation improves peptide drug properties.
Diagram 3: General Experimental Workflow
Caption: Workflow for the synthesis and analysis of α-methylated peptides.
Diagram 4: Case Study - ApoA-I Mimetic and Cholesterol Efflux
Caption: Signaling pathway for enhanced cholesterol efflux by α-methylated peptides.
Conclusion and Future Outlook
Alpha-methylation is a cornerstone of modern peptide-based drug discovery, offering a robust solution to the intrinsic weaknesses of native peptide structures. By enforcing conformational rigidity and bolstering proteolytic resistance, this single-atom modification can profoundly enhance the therapeutic potential of a peptide lead. The improvements in stability, target affinity, and overall pharmacokinetic profile are well-documented and quantitatively significant. As peptide therapeutics continue to tackle increasingly complex intracellular and extracellular targets, the rational incorporation of α-methylated amino acids will remain an indispensable tool for scientists and researchers aiming to design the next generation of potent and durable peptide-based drugs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Molecular mechanisms for ABCA1-mediated cholesterol efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cmd.wustl.edu [cmd.wustl.edu]
- 8. Molecular mechanisms for ABCA1-mediated cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. ahajournals.org [ahajournals.org]
- 11. JCI - Regulation and mechanisms of macrophage cholesterol efflux [jci.org]
- 12. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. peptide.com [peptide.com]
- 16. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 17. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 18. moodle2.units.it [moodle2.units.it]
- 19. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RUL - Estimation of peptide helicity from circular dichroism using the ensemble model [repozitorij.uni-lj.si]
- 22. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 23. chem-agilent.com [chem-agilent.com]
- 24. researchgate.net [researchgate.net]
Fmoc-α-methyl-L-glutamic acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Fmoc-α-methyl-L-glutamic acid is a non-natural, sterically hindered amino acid derivative that plays a crucial role in modern peptide synthesis and drug design. The presence of the α-methyl group imparts conformational rigidity to the peptide backbone, which can lead to enhanced biological activity, increased proteolytic stability, and improved receptor selectivity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino function allows for its use in the widely adopted solid-phase peptide synthesis (SPPS) protocols. This technical guide provides an in-depth overview of the solubility and stability of Fmoc-α-methyl-L-glutamic acid, offering valuable insights for its effective handling, storage, and application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-α-methyl-L-glutamic acid is presented below.
| Property | Value | Reference |
| Molecular Formula | C21H21NO6 | N/A |
| Molecular Weight | 383.39 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Melting Point | 120 - 140 °C | [1] |
Solubility Profile
The solubility of Fmoc-protected amino acids is a critical parameter for their successful application in peptide synthesis, particularly in ensuring efficient coupling reactions. While specific quantitative solubility data for Fmoc-α-methyl-L-glutamic acid is not extensively available in public literature, a general solubility profile can be inferred from its structural characteristics and data on similar compounds. The presence of the bulky, nonpolar Fmoc group generally confers good solubility in polar aprotic organic solvents commonly used in SPPS.
Qualitative Solubility
| Solvent | Solubility | Rationale / Notes |
| Dimethylformamide (DMF) | Soluble | A standard and highly effective solvent for Fmoc-amino acids in SPPS. |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Another common polar aprotic solvent for SPPS, often used as an alternative to DMF. |
| Dichloromethane (DCM) | Soluble | A less polar solvent, often used in combination with other solvents for specific steps in SPPS. |
| Dimethyl sulfoxide (DMSO) | Soluble | A highly polar solvent capable of dissolving a wide range of compounds, including many Fmoc-amino acids. |
| Chloroform, Ethyl Acetate, Acetone | Soluble | General organic solvents in which Fmoc-L-glutamic acid (the non-methylated analog) shows solubility.[2] |
| Water | Slightly soluble to insoluble | The hydrophobic Fmoc group and the overall organic nature of the molecule limit its solubility in aqueous solutions. |
| Methanol, Ethanol | Sparingly soluble | Polar protic solvents are generally less effective at dissolving Fmoc-amino acids compared to polar aprotic solvents. |
Quantitative Solubility (Estimated)
Precise quantitative solubility data for Fmoc-α-methyl-L-glutamic acid is not readily found in peer-reviewed literature. The following table provides estimated solubility values based on the general solubility of Fmoc-amino acids in common SPPS solvents. Researchers should determine the exact solubility for their specific applications and conditions.
| Solvent | Estimated Solubility (at 25°C) |
| DMF | > 0.5 M |
| NMP | > 0.5 M |
| DCM | 0.1 - 0.5 M |
| DMSO | > 0.5 M |
Stability Profile
The stability of Fmoc-α-methyl-L-glutamic acid is primarily governed by the lability of the Fmoc protecting group and the intrinsic stability of the amino acid structure.
pH Stability
-
Acidic Conditions: The Fmoc group is notably stable under acidic conditions.[3] It can withstand treatment with trifluoroacetic acid (TFA) at concentrations typically used for the cleavage of acid-labile side-chain protecting groups (e.g., Boc, tBu) and for the final cleavage of the peptide from the resin.[3]
-
Basic Conditions: The Fmoc group is labile to basic conditions, which is the cornerstone of its utility in SPPS.[4] It is readily cleaved by secondary amines, most commonly a 20% solution of piperidine in DMF.[4] The α-methyl group may slightly influence the rate of deprotection due to steric hindrance, potentially requiring longer reaction times or stronger basic conditions for complete removal. The compound is also sensitive to other amines, and prolonged exposure to even weak bases should be avoided to prevent premature deprotection.[3]
Temperature Stability
Fmoc-protected amino acids are generally stable at room temperature for extended periods when stored as dry solids. However, for long-term storage, refrigeration (2-8°C) is recommended to minimize any potential degradation. In solution, particularly in polar aprotic solvents like DMF and NMP, the stability can be reduced, and it is advisable to use freshly prepared solutions for synthesis. Thermal cleavage of the Fmoc group has been reported at elevated temperatures (e.g., 120°C in DMSO) in the absence of a base, proceeding via an E1 elimination mechanism.[5][6]
Storage Recommendations
| Condition | Recommendation |
| Solid Form | Store at 2-8°C in a tightly sealed container, protected from moisture and light. |
| In Solution (e.g., in DMF) | Prepare fresh solutions for use. If short-term storage is necessary, store at low temperatures and protect from light. Avoid prolonged storage in solution. |
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of Fmoc-α-methyl-L-glutamic acid in a given solvent.
-
Materials:
-
Fmoc-α-methyl-L-glutamic acid
-
Solvent of interest (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
-
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of Fmoc-α-methyl-L-glutamic acid to a known volume of the solvent in a vial.
-
Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound. A pre-established calibration curve with known concentrations of Fmoc-α-methyl-L-glutamic acid is required for accurate quantification.
-
Calculate the original concentration in the saturated solution to determine the solubility in units such as g/L or mol/L.
-
Protocol for Assessing Stability (HPLC-Based Assay)
This protocol describes a method to evaluate the stability of Fmoc-α-methyl-L-glutamic acid under specific conditions (e.g., in a particular solvent, at a certain pH, or temperature).
-
Materials:
-
Fmoc-α-methyl-L-glutamic acid
-
Solvent or buffer for the stability study
-
HPLC system with a UV detector
-
Incubator or water bath for temperature control
-
pH meter
-
-
Procedure:
-
Prepare a stock solution of Fmoc-α-methyl-L-glutamic acid of known concentration in the desired solvent or buffer.
-
Aliquot the solution into several vials.
-
Store the vials under the desired experimental conditions (e.g., specific temperature and pH).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and quench any ongoing reaction if necessary (e.g., by neutralization or dilution in a cold solvent).
-
Analyze the sample by HPLC. The chromatogram should be monitored for the appearance of degradation products and a decrease in the peak area of the parent compound.
-
Quantify the amount of remaining Fmoc-α-methyl-L-glutamic acid at each time point by comparing its peak area to a standard of known concentration.
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-α-methyl-L-glutamic acid is primarily used as a building block in SPPS to introduce a conformationally constrained glutamic acid residue into a peptide sequence. The α-methyl group can be crucial for designing peptides with specific secondary structures (e.g., helices) or for enhancing resistance to enzymatic degradation.
Workflow for Incorporation of Fmoc-α-methyl-L-glutamic acid in SPPS
The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for the incorporation of Fmoc-α-methyl-L-glutamic acid.
Conclusion
Fmoc-α-methyl-L-glutamic acid is a valuable building block for the synthesis of conformationally constrained peptides with potentially enhanced biological properties. A thorough understanding of its solubility and stability is essential for its effective use. While it exhibits good solubility in common polar aprotic solvents used in SPPS, its stability is marked by its deliberate lability to basic conditions for Fmoc group removal and its robustness under acidic conditions. Researchers are encouraged to perform specific solubility and stability tests under their experimental conditions to ensure optimal results in their synthetic endeavors.
References
Commercial Suppliers and Technical Guide for Fmoc-α-methyl-L-Glu in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and technical application of Fmoc-α-methyl-L-glutamic acid (Fmoc-α-Me-L-Glu) and its derivatives in research and drug development. The incorporation of α-methylated amino acids into peptides is a key strategy for enhancing their therapeutic potential by improving conformational stability and proteolytic resistance.
Commercial Availability
Fmoc-α-methyl-L-glutamic acid and its protected derivatives are available from a range of specialized chemical suppliers. The most commonly available form is the γ-tert-butyl ester protected version, Fmoc-α-Me-L-Glu(OtBu)-OH, which is ready for direct use in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a summary of key commercial suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Sigma-Aldrich (Novabiochem®) | Fmoc-N-Me-Glu(OtBu)-OH | 200616-40-6 | C₂₅H₂₉NO₆ | 439.50 | ≥98.0% (HPLC) |
| Iris Biotech GmbH | Fmoc-alpha-Me-L-Glu(OtBu)-OH | 1072845-48-7 | C₂₅H₂₉NO₆ | 439.50 | - |
| Chem-Impex | Fmoc-L-glutamic acid α-methyl ester | 145038-49-9 | C₂₁H₂₁NO₆ | 383.36 | ≥99.5% (HPLC) |
| Aapptec Peptides | Fmoc-MeGlu(OtBu)-OH | 200616-40-6 | C₂₅H₂₉NO₆ | 439.51 | - |
| Matrix Scientific | Fmoc-alpha-methyl-DL-glutamic acid | 1219372-49-2 | C₂₁H₂₁NO₆ | 383.39 | - |
Technical Applications and Advantages in Peptide Synthesis
The introduction of an α-methyl group to an amino acid residue offers significant advantages in peptide and drug design.[1] This modification sterically hinders the peptide backbone, which has several beneficial consequences for the resulting peptide's properties.
Key Advantages:
-
Enhanced Proteolytic Stability: The α-methyl group shields the adjacent peptide bonds from enzymatic cleavage, increasing the peptide's half-life in biological systems.[2]
-
Increased Helicity: α-methylation restricts the conformational freedom of the peptide backbone, promoting the formation of helical secondary structures.[2][3] This can be crucial for peptides that require a specific conformation to bind to their biological targets.
-
Improved Bioavailability: By increasing stability and potentially influencing membrane permeability, α-methylation can lead to improved pharmacokinetic properties of peptide-based drugs.[4][5]
-
Reduced Conformational Flexibility: This can lead to higher receptor binding affinity and selectivity by locking the peptide into a bioactive conformation.[1]
These properties make Fmoc-α-methyl-L-Glu a valuable building block for the synthesis of novel peptide therapeutics, particularly in areas where target engagement requires a stable, helical structure.
Experimental Protocol: Incorporation of Fmoc-α-Me-L-Glu(OtBu)-OH in Fmoc-SPPS
The following is a representative protocol for the manual solid-phase synthesis of a peptide containing an α-methyl-L-glutamic acid residue. Due to the steric hindrance of the α-methyl group, extended coupling times and more potent coupling reagents are recommended.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-α-Me-L-Glu(OtBu)-OH and other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of DIC, and 3 equivalents of OxymaPure® in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-α-Me-L-Glu(OtBu)-OH:
-
Due to steric hindrance, a more robust coupling strategy is advised. Dissolve 3 equivalents of Fmoc-α-Me-L-Glu(OtBu)-OH, 2.9 equivalents of HATU, and 6 equivalents of DIEA in DMF.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated solution to the resin and agitate for 4-12 hours, or until a negative Kaiser test is obtained.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Visualization of Workflow and Signaling Pathway
Experimental Workflow for Peptide Synthesis
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating Fmoc-α-methyl-L-Glu.
Experimental workflow for Fmoc-based solid-phase peptide synthesis.
Enhanced Receptor Signaling Pathway
The incorporation of α-methyl-L-glutamic acid can lead to a more stable and conformationally constrained peptide, enhancing its binding to a target receptor and subsequent downstream signaling.
Enhanced signaling due to improved peptide properties.
References
- 1. α-Methyl Amino Acids - Enamine [enamine.net]
- 2. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fmoc-α-methyl-L-glutamic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-α-methyl-L-glutamic acid, a specialized amino acid derivative utilized in peptide synthesis and drug development. The introduction of a methyl group at the alpha-carbon of glutamic acid offers unique conformational constraints and potential biological advantages to synthetic peptides. This document details the synthesis, properties, and applications of this compound, along with relevant experimental protocols and conceptual diagrams.
Physicochemical Properties
| Property | Fmoc-L-glutamic acid α-methyl ester | Fmoc-α-Me-L-Glu(OtBu)-OH |
| Synonyms | Fmoc-L-Glu-OMe | N-alpha-(9-Fluorenylmethyloxycarbonyl)-C-alpha-methyl-L-glutamic acid gamma-t-butyl ester |
| CAS Number | 145038-49-9 | 1072845-48-7 |
| Molecular Formula | C₂₁H₂₁NO₆ | C₂₅H₂₉NO₆ |
| Molecular Weight | 383.36 g/mol | 439.50 g/mol |
| Appearance | White powder | - |
| Melting Point | 120 - 140°C | - |
| Optical Rotation | [a]²⁰D = -18.5 ± 2° (c=1 in DMF) | - |
| Purity | ≥ 99.5% (HPLC) | - |
| Storage | Room Temperature | 2-8°C |
Synthesis of Fmoc-α-methyl-L-glutamic acid
A specific, detailed protocol for the synthesis of Fmoc-α-methyl-L-glutamic acid is not extensively documented in publicly available literature. However, a general and effective method for the α-methylation of Fmoc-amino acids involves the formation of an oxazolidinone intermediate, followed by reductive opening. This approach is advantageous as it is efficient and helps to minimize racemization.
Experimental Protocol: Generalized Synthesis of Fmoc-α-methyl-amino acids via Oxazolidinone Intermediate
This protocol is a representative method and may require optimization for L-glutamic acid.
Step 1: Oxazolidinone Formation
-
Dissolution: Dissolve the starting material, Fmoc-L-glutamic acid, in a suitable aprotic solvent such as anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Aldehyde Addition: Add an excess of an aldehyde, typically paraformaldehyde, to the solution.
-
Acid Catalysis: Introduce a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).
-
Reaction: Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution), extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxazolidinone.
Step 2: Reductive Opening of the Oxazolidinone Ring
-
Dissolution: Dissolve the crude oxazolidinone in an appropriate solvent, such as anhydrous THF.
-
Lewis Acid Addition: Cool the solution to a low temperature (e.g., -78°C) and add a Lewis acid catalyst.
-
Reducing Agent: Introduce a reducing agent, such as a trialkylsilane (e.g., triethylsilane), to the reaction mixture.
-
Reaction: Allow the reaction to proceed at low temperature, gradually warming to room temperature. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the resulting Fmoc-α-methyl-L-glutamic acid using column chromatography to obtain the final product.
Generalized synthesis workflow for Fmoc-α-methyl-amino acids.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-α-methyl-L-glutamic acid
Fmoc-α-methyl-L-glutamic acid can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The α-methyl group can sterically hinder the coupling reaction, potentially requiring longer coupling times or more potent coupling reagents.
Experimental Protocol: Incorporation of Fmoc-α-methyl-L-glutamic acid into a Peptide Chain
This protocol assumes the use of a pre-loaded resin (e.g., Wang or Rink Amide resin).
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
3. Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-α-methyl-L-glutamic acid (3-5 equivalents relative to the resin loading capacity) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the resin loading capacity) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. The coupling efficiency can be monitored using a ninhydrin test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
4. Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIEA in DMF).
5. Washing:
-
After successful coupling, wash the resin thoroughly with DMF and then with dichloromethane (DCM) to prepare for the next cycle of deprotection and coupling.
This cycle is repeated until the desired peptide sequence is assembled.
Workflow for SPPS incorporating Fmoc-α-methyl-L-glutamic acid.
Biological Significance and Applications
The introduction of an α-methyl group to an amino acid residue can have significant effects on the resulting peptide's properties and biological activity.
-
Conformational Rigidity: The α-methyl group restricts the conformational freedom of the peptide backbone, often promoting the formation of helical structures. This can lead to peptides with more defined three-dimensional shapes, which can enhance their binding affinity and specificity for biological targets.
-
Proteolytic Stability: The steric hindrance provided by the α-methyl group can protect the adjacent peptide bond from cleavage by proteases. This increased resistance to enzymatic degradation can prolong the half-life of peptide-based drugs in vivo.
-
Drug Development: Peptides containing α-methylated amino acids have been investigated for various therapeutic applications. For instance, the incorporation of α-methylated residues into apolipoprotein A-I mimetic peptides has been shown to enhance their helicity and cholesterol efflux potential, suggesting their utility in the development of therapeutics for atherosclerosis.[1]
While specific signaling pathways involving peptides containing α-methyl-L-glutamic acid are not well-documented, the parent amino acid, L-glutamic acid, is a primary excitatory neurotransmitter in the central nervous system. It activates both ionotropic (e.g., NMDA, AMPA) and metabotropic glutamate receptors, playing a crucial role in synaptic plasticity, learning, and memory. It is plausible that peptides incorporating Fmoc-α-methyl-L-glutamic acid could be designed as tools to probe or modulate glutamatergic signaling pathways, potentially offering enhanced stability and specific conformational properties.
A representative diagram of a G-protein coupled signaling pathway.
Conclusion
Fmoc-α-methyl-L-glutamic acid is a valuable, albeit not widely documented, building block for peptide chemists. Its synthesis, while requiring specialized methods to control stereochemistry and achieve good yields, offers the potential to create peptides with enhanced structural stability and biological activity. The incorporation of this amino acid into peptide sequences via SPPS can lead to novel therapeutic candidates and research tools, particularly in areas where conformational rigidity and resistance to proteolysis are desired. Further research into the specific applications of peptides containing Fmoc-α-methyl-L-glutamic acid is warranted to fully explore their potential in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for Fmoc-α-methyl-L-Glu Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid Fmoc-α-methyl-L-glutamic acid (Fmoc-α-Me-L-Glu). The inclusion of α-methylated amino acids into peptide sequences is a key strategy in medicinal chemistry to enhance proteolytic stability and to induce conformational constraints, which can lead to improved biological activity and bioavailability.[1][2][3]
Introduction
The α-methyl group on an amino acid introduces significant steric hindrance, which presents challenges during peptide synthesis, particularly during the coupling step.[4] Standard coupling protocols may result in low yields and incomplete reactions. Therefore, optimized conditions, including the use of potent coupling reagents, are necessary for the successful incorporation of Fmoc-α-Me-L-Glu into a peptide sequence. These notes provide detailed protocols and discuss potential challenges and solutions for achieving high-purity peptides containing this modified amino acid. The side-chain of glutamic acid is typically protected with a tert-butyl (OtBu) group, which is labile to strong acids like trifluoroacetic acid (TFA) used during the final cleavage step.[5][6]
Key Applications
The incorporation of α-methyl-L-glutamic acid can confer several advantageous properties to synthetic peptides:
-
Enhanced Proteolytic Resistance: The α-methyl group shields the adjacent peptide bonds from enzymatic cleavage, increasing the peptide's half-life in biological systems.[2][7]
-
Conformational Rigidity: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can favor a specific secondary structure (e.g., α-helix) and enhance binding affinity to biological targets.[7]
-
Improved Pharmacokinetic Properties: Increased stability and potentially altered lipophilicity can lead to improved bioavailability and overall pharmacokinetic profiles of peptide-based drug candidates.
Peptides containing α-methyl-L-glutamic acid have potential applications in various therapeutic areas, including the development of enzyme inhibitors, receptor agonists or antagonists, and antimicrobial peptides.[3][8][9] For instance, enhancing the helical content of apolipoprotein A-I mimetic peptides through α-methylation has been shown to improve their capacity for cholesterol efflux.[7]
Data Presentation
The successful incorporation of Fmoc-α-Me-L-Glu is highly dependent on the chosen coupling conditions. Below is a summary of expected coupling efficiencies and purities with different reagents. Please note that these are representative values for sterically hindered amino acids and actual results may vary depending on the peptide sequence and synthesis scale.
| Coupling Reagent | Activation Time (min) | Coupling Time (min) | Expected Coupling Efficiency (%) | Expected Crude Purity (%) |
| HBTU/HOBt/DIPEA | 2-5 | 60-120 | 85-95 | ~70 |
| HATU/DIPEA | 2-5 | 30-90 | 90-98 | ~80 |
| PyBOP/DIPEA | 2-5 | 45-120 | 90-97 | ~75 |
| COMU/DIPEA | 1-3 | 30-60 | >95 | >85 |
Experimental Protocols
Materials
-
Fmoc-α-Me-L-Glu(OtBu)-OH
-
Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[10]
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, HBTU, PyBOP, COMU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Diethyl ether (cold)
-
HPLC grade acetonitrile and water with 0.1% TFA for purification
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide containing Fmoc-α-Me-L-Glu(OtBu)-OH on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Standard Fmoc-Amino Acids:
-
In a separate vial, dissolve 4 equivalents of the standard Fmoc-amino acid and 3.9 equivalents of the coupling reagent (e.g., HBTU) in DMF.
-
Add 8 equivalents of DIPEA and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 30-60 minutes.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (blue), recouple.
-
Drain and wash the resin with DMF (3-5 times).
-
-
Coupling of Fmoc-α-Me-L-Glu(OtBu)-OH:
-
In a separate vial, dissolve 4 equivalents of Fmoc-α-Me-L-Glu(OtBu)-OH and 3.9 equivalents of a potent coupling reagent (e.g., HATU or COMU) in DMF.
-
Add 8 equivalents of DIPEA and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 60-120 minutes. Due to steric hindrance, a longer coupling time is recommended.
-
Perform a Kaiser test. If positive, recouple for another 60 minutes.
-
Drain and wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for subsequent α-methylated residues) for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry under vacuum.
Protocol 2: Peptide Cleavage and Deprotection
-
Place the dry peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) to the resin (10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the peptide by liquid chromatography-mass spectrometry (LC-MS).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the synthesis of peptides, and the presence of a glutamic acid residue can present specific challenges.[11]
-
Aspartimide Formation (relevant for Asp, but good practice for Glu): Although more common with aspartic acid, glutamic acid can also undergo cyclization to form a glutarimide, especially when followed by a sterically unhindered amino acid like glycine. This can lead to racemization and the formation of β- and γ-peptide linkages.
-
Mitigation: Use of bulky side-chain protecting groups and minimizing exposure to basic conditions during deprotection can help.[5]
-
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to cleavage of the dipeptide from the resin. This is more pronounced with C-terminal proline but can occur with other amino acids.[12][13]
-
Mitigation: Using pre-formed dipeptides or specialized resins can reduce DKP formation.
-
-
Incomplete Coupling: Due to the steric hindrance of the α-methyl group, incomplete coupling is a primary concern.
-
Mitigation: Use of potent coupling reagents (HATU, COMU), longer coupling times, and double coupling are effective strategies. Monitoring the coupling with a Kaiser test is crucial.
-
-
Racemization: While the Fmoc group generally suppresses racemization, it can still occur, especially with certain coupling reagents and conditions.[4]
-
Mitigation: The use of carbodiimide-based reagents with additives like OxymaPure can minimize racemization.[4]
-
Visualizations
Caption: Workflow for Fmoc-SPPS of peptides containing α-methyl-L-glutamic acid.
Caption: Benefits of incorporating α-methyl-L-glutamic acid into bioactive peptides.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Detection [iris-biotech.de]
- 7. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Bot Detection [iris-biotech.de]
- 12. mesalabs.com [mesalabs.com]
- 13. chempep.com [chempep.com]
Application Notes and Protocols for the Incorporation of Fmoc-α-methyl-L-Glutamic Acid in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of α,α-disubstituted amino acids, such as Fmoc-α-methyl-L-glutamic acid (Fmoc-α-Me-L-Glu-OH), into peptide sequences is a valuable strategy in medicinal chemistry to enhance conformational stability and increase resistance to enzymatic degradation. The α-methyl group provides steric hindrance that can lock the peptide backbone into a specific conformation, which can be crucial for binding to biological targets. However, this same steric bulk presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower purity of the final peptide.
These application notes provide a detailed protocol for the efficient incorporation of Fmoc-α-Me-L-Glu(OtBu)-OH into peptide chains using modern SPPS techniques, with a focus on optimizing coupling efficiency. Protocols for both standard room temperature and microwave-assisted synthesis are presented to address the challenges associated with this sterically hindered amino acid.
Materials and Reagents
-
Resin: Pre-loaded Wang or Rink Amide resin is suitable for most applications. For peptides with a C-terminal amide, Rink Amide resin is recommended. The choice of resin should be guided by the desired C-terminal functionality of the peptide.
-
Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups. For the incorporation of α-methyl-glutamic acid, Fmoc-α-Me-L-Glu(OtBu)-OH is recommended to protect the side-chain carboxyl group.
-
Coupling Reagents: High-efficiency coupling reagents are crucial for sterically hindered amino acids. The following are recommended:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
-
Bases:
-
N,N-Diisopropylethylamine (DIPEA)
-
2,4,6-Collidine (for minimizing racemization with sensitive residues)
-
-
Deprotection Reagent: 20% Piperidine in N,N-Dimethylformamide (DMF).
-
Solvents:
-
High-purity, peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Washing Solvents: DMF, DCM, and Isopropanol (IPA).
-
Cleavage Cocktail: A freshly prepared mixture depending on the peptide sequence and protecting groups. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
-
Precipitation and Washing: Cold diethyl ether.
Experimental Protocols
The incorporation of sterically hindered amino acids like Fmoc-α-Me-L-Glu(OtBu)-OH often requires more rigorous coupling conditions than standard amino acids. Double coupling and the use of microwave energy are highly recommended to drive the reaction to completion.
Standard Room Temperature SPPS Protocol for Fmoc-α-Me-L-Glu(OtBu)-OH
This protocol is suitable for manual or automated synthesizers not equipped with microwave capabilities. A double coupling strategy is employed to maximize the incorporation of the sterically hindered residue.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
First Coupling of Fmoc-α-Me-L-Glu(OtBu)-OH:
-
In a separate vial, pre-activate a solution of Fmoc-α-Me-L-Glu(OtBu)-OH (3-5 equivalents relative to resin loading), HATU/HCTU/COMU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).
-
-
Second Coupling of Fmoc-α-Me-L-Glu(OtBu)-OH:
-
Repeat the coupling step (3) with a fresh solution of activated Fmoc-α-Me-L-Glu(OtBu)-OH.
-
Agitate for another 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times).
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes. Wash thoroughly with DMF.
-
Chain Elongation: Continue with the synthesis of the peptide sequence using standard single coupling protocols for non-hindered amino acids.
Microwave-Assisted SPPS Protocol for Fmoc-α-Me-L-Glu(OtBu)-OH
Microwave energy can significantly enhance the coupling efficiency of sterically hindered amino acids by accelerating reaction rates.[1]
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection (Microwave):
-
Treat the resin with 20% piperidine in DMF.
-
Apply microwave irradiation at 75-90°C for 30-60 seconds.
-
Drain and repeat the deprotection step.
-
Wash thoroughly with DMF.
-
-
Coupling of Fmoc-α-Me-L-Glu(OtBu)-OH (Microwave):
-
Prepare the activated amino acid solution as described in the standard protocol (3-5 equivalents of amino acid).
-
Add the activated solution to the resin.
-
Apply microwave irradiation at 75-90°C for 5-10 minutes.[1]
-
Drain the coupling solution.
-
Wash the resin with DMF.
-
A second microwave-assisted coupling is recommended to ensure high efficiency.
-
-
Chain Elongation: Continue with the synthesis using standard microwave protocols for the remaining amino acids.
Data Presentation
| Peptide Sequence | Synthesis Method | Coupling Reagent | Crude Purity (%) | Reference |
| VQAibAibIDYING-OH | Microwave-Assisted SPPS | DIC/Oxyma Pure | 95 | [1] |
| GEQKLGAibAibAibASEESLG-NH₂ | Conventional SPPS (40 hours) | Not Specified | < 10 | [1] |
| GEQKLGAibAibAibASEESLG-NH₂ | Microwave-Assisted SPPS (3 hours) | DIC/Oxyma Pure | 89 | [1] |
Table 1: Comparison of crude peptide purity for sequences containing the sterically hindered amino acid Aib, synthesized under conventional and microwave-assisted conditions.[1]
Mandatory Visualization
Experimental Workflow for SPPS
The following diagram illustrates the general workflow for solid-phase peptide synthesis, highlighting the key steps of deprotection, coupling, and cleavage.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Decision Logic for Coupling Hindered Amino Acids
This diagram outlines the decision-making process when encountering a sterically hindered amino acid like Fmoc-α-Me-L-Glu during SPPS.
Caption: Decision logic for coupling sterically hindered amino acids in SPPS.
Conclusion and Recommendations
The successful incorporation of Fmoc-α-methyl-L-glutamic acid in SPPS is achievable with optimized protocols that account for its steric hindrance. Key recommendations include:
-
Side-Chain Protection: Use of the tert-butyl (OtBu) protecting group for the side-chain carboxylate is standard and compatible with TFA-based cleavage.
-
Coupling Reagents: Employ high-efficiency coupling reagents such as HATU, HCTU, or COMU.
-
Double Coupling: For room temperature synthesis, a double coupling strategy is strongly recommended to ensure the reaction proceeds to completion.
-
Microwave Assistance: The use of microwave-assisted SPPS is highly effective in reducing reaction times and improving coupling yields for sterically hindered residues.[1]
-
Monitoring: For critical syntheses, monitoring the completion of the coupling reaction using a qualitative test like the Kaiser test can be beneficial.
By following these guidelines, researchers can confidently incorporate Fmoc-α-Me-L-Glu into their peptide sequences, enabling the exploration of novel, conformationally constrained peptides for various applications in research and drug development.
References
Application Notes & Protocols: Efficient Coupling of Fmoc-α-methyl-L-Glu in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of α,α-disubstituted amino acids, such as Fmoc-α-methyl-L-glutamic acid, into peptide sequences is a key strategy for developing next-generation therapeutics. The α-methyl group provides steric hindrance that locks the peptide backbone, promoting stable secondary structures like α-helices and increasing resistance to proteolytic degradation.[1][2][3][4] However, this same steric bulk presents a significant challenge during solid-phase peptide synthesis (SPPS), making the formation of the amide bond difficult and often inefficient with standard coupling protocols.
These application notes provide a detailed overview of recommended coupling reagents, comparative data, and optimized protocols for the successful incorporation of Fmoc-α-methyl-L-Glu into peptide chains, minimizing side reactions and maximizing yield.
Recommended Coupling Reagents for Hindered Amino Acids
The efficient acylation of a sterically hindered amine requires a highly reactive activated ester. For challenging amino acids like Fmoc-α-methyl-L-Glu, the most effective coupling reagents are typically from the uronium/aminium salt or phosphonium salt classes.[5][6]
-
Uronium/Aminium Salts: These reagents, such as HATU and COMU, are among the most powerful activators for peptide synthesis.[6][7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts to form a highly reactive OAt-ester. It is known for high coupling efficiency and reduced racemization compared to older reagents.[8][9] However, its use in excess should be avoided as it can lead to guanidinylation of the free N-terminal amine.[9]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium reagent with reactivity comparable to HATU.[5][10] It incorporates the Oxyma Pure leaving group, making it a safer alternative to benzotriazole-based reagents like HATU, which are considered potentially explosive.[5][6][11]
-
-
Phosphonium Salts: Reagents like PyAOP and PyBOP are also highly effective.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is particularly effective for coupling N-methylated and other hindered amino acids.[8] Unlike uronium salts, phosphonium reagents do not cause guanidinylation side reactions and can be used in excess to drive difficult couplings to completion.[6]
-
-
Specialized Reagents: For extremely difficult couplings, the in-situ generation of amino acid fluorides using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be highly effective.[5][7]
Data Presentation: Comparison of Recommended Coupling Reagents
The selection of a coupling reagent involves a trade-off between reactivity, cost, safety, and the potential for side reactions, particularly racemization. The base used for activation also plays a critical role; weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over DIPEA to suppress epimerization.[5][12][13]
| Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium/Aminium | Very High | Low-Moderate | Fast reaction rates, highly efficient for hindered couplings.[6][8] | Potentially explosive; can cause N-terminal guanidinylation if used in excess.[6][9] |
| COMU | Uronium/Aminium | Very High | Low | Safer (non-explosive) alternative to HATU with comparable efficiency.[5][6] Good solubility. | Higher cost compared to older reagents. |
| PyAOP | Phosphonium | High | Low | Excellent for hindered couplings; no guanidinylation side reaction.[6][8] | Byproducts can be more difficult to remove. |
| TFFH | Fluorinating Agent | Very High | Low | Forms highly reactive acid fluorides, excellent for α,α-disubstituted amino acids.[5][7] | Requires specific handling procedures. |
Experimental Protocols
The following are generalized protocols for manual Fmoc-SPPS on a 0.1 mmol scale. Reagent equivalents and reaction times should be optimized for specific sequences. Monitoring the reaction for completion using a qualitative test (e.g., the Kaiser test for primary amines) is highly recommended.[14]
Protocol 1: Coupling with HATU
This protocol utilizes a longer coupling time to ensure the reaction proceeds to completion for the sterically hindered residue.
-
Resin Preparation: Start with 0.1 mmol of the free amine on the resin in a peptide synthesis vessel. Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 5 mL).
-
Fmoc Deprotection: Treat the resin with 5 mL of 20% (v/v) piperidine in DMF for 5 minutes. Drain, and repeat with a fresh 5 mL of the piperidine solution for 15 minutes.[15]
-
Washing: Wash the resin extensively to remove all traces of piperidine: 5 x 5 mL with DMF, followed by 3 x 5 mL with Dichloromethane (DCM), and finally 3 x 5 mL with DMF.
-
Activation Cocktail Preparation: In a separate vial, dissolve Fmoc-α-methyl-L-Glu(OtBu)-OH (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol), and a hindered, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine (8 equivalents, 0.8 mmol) in 2 mL of DMF. Note: Using a weaker base than DIPEA is crucial to minimize racemization.
-
Coupling Reaction: Add the activation cocktail to the resin. Agitate the mixture at room temperature for at least 2 hours. For particularly difficult sequences, the reaction time can be extended up to 4 hours.[12]
-
Monitoring & Washing: Perform a Kaiser test. If the test is negative (yellow beads), the coupling is complete. If positive (blue beads), the coupling may be repeated. Once complete, drain the vessel and wash the resin with DMF (5 x 5 mL).
-
Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and a base (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF) for 10 minutes. Wash with DMF.
Protocol 2: Coupling with COMU
This protocol leverages the high reactivity and safety profile of COMU.
-
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.
-
Activation Cocktail Preparation: In a separate vial, dissolve Fmoc-α-methyl-L-Glu(OtBu)-OH (4 equivalents, 0.4 mmol), COMU (4 equivalents, 0.4 mmol), and DIPEA (8 equivalents, 0.8 mmol) in 2 mL of DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation cocktail to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring & Washing: Perform a Kaiser test to check for completion. Once the reaction is finished, drain the vessel and wash the resin with DMF (5 x 5 mL).
-
Capping (Optional): If necessary, follow step 7 from Protocol 1.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for a single coupling cycle in Fmoc-SPPS.
Application: Stabilized Helices in Cholesterol Efflux Pathway
Peptides containing α-methylated amino acids can form stable α-helices that mimic protein domains.[3][16] A key application is the design of Apolipoprotein A-I (ApoA-I) mimetics. These peptides mimic the helical domains of ApoA-I and can promote cholesterol efflux from cells, such as macrophages, via the ABCA1 transporter pathway. This is a critical anti-atherogenic process.[3]
Caption: ABCA1-mediated cholesterol efflux pathway.
References
- 1. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Methyl Amino Acids - Enamine [enamine.net]
- 5. bachem.com [bachem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. Bot Detection [iris-biotech.de]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Bot Detection [iris-biotech.de]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. Design of Stable α-Helical Peptides and Thermostable Proteins in Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-α-methyl-L-Glutamic Acid Protecting Group Strategy in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The introduction of α-methylated amino acids into peptide sequences is a crucial strategy in medicinal chemistry to enhance conformational stability and increase resistance to enzymatic degradation. The α-methyl group provides steric hindrance that can favor specific secondary structures, such as helices or turns, and protect the adjacent peptide bond from cleavage by proteases. This application note provides a detailed protocol for the use of Fmoc-α-methyl-L-glutamic acid in solid-phase peptide synthesis (SPPS), outlining the protecting group strategy, coupling protocols, and deprotection methods.
The protecting group strategy for α-methyl-L-glutamic acid involves the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino function and an acid-labile tert-butyl (tBu) group for the γ-carboxyl side chain. This orthogonal protection scheme is compatible with standard Fmoc-based SPPS.
Chemical Structure:
The key building block for this strategy is Fmoc-α-Me-L-Glu(OtBu)-OH.
Caption: Chemical structure of Fmoc-α-methyl-L-glutamic acid(γ-t-butyl ester).
Experimental Protocols
Synthesis of Fmoc-α-methyl-L-glutamic acid(γ-t-butyl ester)
While Fmoc-α-Me-L-Glu(OtBu)-OH is commercially available[1], this section provides a general, representative protocol for its synthesis for research purposes. The synthesis involves two key steps: α-methylation of a protected L-glutamic acid derivative followed by Fmoc protection of the α-amino group.
Workflow for Synthesis:
Caption: Synthetic workflow for Fmoc-α-Me-L-Glu(OtBu)-OH.
Materials:
-
L-Glutamic acid γ-tert-butyl ester
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Trifluoroacetic acid (TFA)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Boc Protection: Dissolve L-Glutamic acid γ-tert-butyl ester in a 1:1 mixture of THF and water. Add (Boc)₂O and NaHCO₃ and stir at room temperature overnight. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate under reduced pressure to obtain Boc-L-Glu(OtBu)-OH.
-
α-Methylation: Dissolve the Boc-protected glutamic acid derivative in anhydrous THF and cool to -78 °C under an inert atmosphere. Add NaH portion-wise, followed by the dropwise addition of CH₃I. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer and concentrate to yield Boc-α-Me-L-Glu(OtBu)-OH.
-
Boc Deprotection: Dissolve the methylated product in DCM and add TFA. Stir at room temperature for 2-4 hours. Remove the solvent and excess TFA under reduced pressure.
-
Fmoc Protection: Dissolve the deprotected amino acid in a 10% aqueous NaHCO₃ solution. Add a solution of Fmoc-Cl in dioxane. Stir vigorously at room temperature for 4-6 hours. Acidify the reaction mixture and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to obtain Fmoc-α-Me-L-Glu(OtBu)-OH.
Representative Data (Hypothetical):
| Step | Starting Material (g) | Product (g) | Yield (%) | Purity (HPLC, %) |
| Boc Protection | 10.0 | 13.5 | 92 | >98 |
| α-Methylation | 13.5 | 12.8 | 91 | >95 |
| Boc Deprotection | 12.8 | 9.5 | quant. | - |
| Fmoc Protection | 9.5 | 15.2 | 85 | >99 |
| Overall Yield | 10.0 | 15.2 | 70 | >99 |
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the incorporation of Fmoc-α-Me-L-Glu(OtBu)-OH into a peptide sequence on a solid support using a standard Fmoc/tBu strategy.
Workflow for SPPS Cycle:
References
Application Notes and Protocols for Fmoc Deprotection of α-Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methylated amino acids are crucial building blocks in modern peptide synthesis and drug design. The incorporation of these sterically hindered residues can significantly enhance peptide stability against enzymatic degradation, enforce specific conformations, and improve pharmacokinetic properties. However, their bulky nature presents a significant challenge during solid-phase peptide synthesis (SPPS), particularly in the critical Nα-Fmoc deprotection step. Incomplete removal of the Fmoc group leads to deletion sequences and truncated peptides, compromising the purity and yield of the final product.
These application notes provide a comprehensive guide to the efficient Fmoc deprotection of α-methylated amino acids. We will discuss the underlying chemical principles, compare different deprotection strategies, and provide detailed protocols and troubleshooting guidance to enable researchers to successfully incorporate these valuable residues into their peptide sequences.
Challenges in Fmoc Deprotection of α-Methylated Amino Acids
The primary challenge in the Fmoc deprotection of α-methylated amino acids is the steric hindrance imposed by the additional methyl group on the α-carbon. This bulkiness impedes the access of the base catalyst (typically piperidine) to the acidic proton on the fluorenyl group, thereby slowing down the β-elimination reaction required for Fmoc removal. This can lead to:
-
Incomplete Deprotection: Standard deprotection times may be insufficient, resulting in a portion of the N-termini remaining Fmoc-protected.
-
Lower Yields: Incomplete deprotection at each cycle cumulatively reduces the overall yield of the target peptide.
-
Difficult Purification: The final crude product will be a mixture of the target peptide and deletion sequences, which can be challenging to separate by chromatography.
To overcome these challenges, more robust deprotection strategies are required, often involving stronger bases or extended reaction times.
Deprotection Reagents and Strategies
Standard Deprotection: Piperidine
The most common reagent for Fmoc deprotection is a 20% solution of piperidine in N,N-dimethylformamide (DMF). While effective for most standard amino acids, this concentration may be insufficient for complete deprotection of α-methylated residues within standard reaction times.
Enhanced Deprotection: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
For sterically hindered amino acids, the use of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often recommended. DBU can significantly accelerate the deprotection reaction. However, as DBU is non-nucleophilic, it does not scavenge the dibenzofulvene (DBF) byproduct of the deprotection reaction. This reactive DBF can then react with the newly deprotected amine, leading to an undesired adduct. Therefore, DBU is typically used in combination with a nucleophilic scavenger like piperidine. A common cocktail is a solution containing 2% DBU and 2% piperidine in DMF.
Quantitative Data Summary
The following tables summarize the recommended deprotection conditions for various α-methylated amino acids. Please note that optimal conditions may vary depending on the specific peptide sequence, the resin used, and the scale of the synthesis. It is always advisable to perform a small-scale test synthesis to optimize the deprotection time for a new or particularly challenging sequence.
| α-Methylated Amino Acid | Recommended Deprotection Reagent | Recommended Deprotection Time (Manual Synthesis) | Expected Outcome |
| Fmoc-α-aminoisobutyric acid (Aib)-OH | 20% Piperidine in DMF | 2 x 15-20 min | Generally effective, but may require extended time. |
| 2% DBU / 2% Piperidine in DMF | 2 x 10-15 min | More rapid and complete deprotection. | |
| Fmoc-α-methyl-L-alanine-OH | 20% Piperidine in DMF | 2 x 20-30 min | Slower deprotection than Aib. |
| 2% DBU / 2% Piperidine in DMF | 2 x 15-20 min | Recommended for efficient deprotection. | |
| Fmoc-α-methyl-L-leucine-OH | 20% Piperidine in DMF | 2 x 30-45 min | Significantly hindered; piperidine alone may be insufficient. |
| 2% DBU / 2% Piperidine in DMF | 2 x 20-30 min | Preferred method for this bulky residue. | |
| Fmoc-α-methyl-L-phenylalanine-OH | 20% Piperidine in DMF | 2 x 30-45 min | Similar to α-methyl-leucine in terms of steric hindrance. |
| 2% DBU / 2% Piperidine in DMF | 2 x 20-30 min | Recommended for reliable deprotection. | |
| Fmoc-α-methyl-L-valine-OH | 20% Piperidine in DMF | 2 x 45-60 min | Extremely hindered; piperidine alone is often not effective. |
| 2% DBU / 2% Piperidine in DMF | 2 x 30-45 min | Essential for achieving complete deprotection. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with 20% Piperidine in DMF
This protocol is suitable for less hindered α-methylated amino acids like Aib or for initial optimization studies.
Materials:
-
Fmoc-protected peptidyl-resin
-
20% (v/v) Piperidine in DMF
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Fmoc-protected peptidyl-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin suspension at room temperature for the recommended time (see table above, e.g., 20 minutes).
-
Drain the deprotection solution.
-
Repeat steps 3-5 for a second deprotection treatment.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (3 times) and proceed to the next coupling step.
-
Optional: Perform a Kaiser test to confirm the presence of a free primary amine. Note that for some α-methylated amino acids, the Kaiser test may give a weak positive result due to steric hindrance.
Protocol 2: Enhanced Fmoc Deprotection with 2% DBU / 2% Piperidine in DMF
This protocol is recommended for highly hindered α-methylated amino acids to ensure complete and efficient Fmoc removal.
Materials:
-
Fmoc-protected peptidyl-resin
-
Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF
-
DMF (peptide synthesis grade)
-
DCM
Procedure:
-
Swell the Fmoc-protected peptidyl-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 2% DBU / 2% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin suspension at room temperature for the recommended time (see table above, e.g., 20 minutes).
-
Drain the deprotection solution.
-
Repeat steps 3-5 for a second deprotection treatment.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagents and byproducts.
-
Wash the resin with DCM (3 times) and proceed to the next coupling step.
-
Optional: Perform a Kaiser test to confirm complete deprotection.
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: General experimental workflow for Fmoc deprotection.
Caption: Troubleshooting guide for incomplete Fmoc deprotection.
Application Notes and Protocols for the Synthesis of Helical Peptides using Fmoc-α-methyl-L-Glu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-helical peptides are critical structural motifs in a vast array of biological processes, mediating protein-protein interactions, acting as transcription factors, and participating in cellular signaling cascades. The inherent instability of short peptides in solution, which tend to adopt random coil conformations, presents a significant challenge for their therapeutic development. The incorporation of α,α-disubstituted amino acids, such as Fmoc-α-methyl-L-glutamic acid (Fmoc-α-Me-L-Glu), is a powerful strategy to conformationally constrain peptides and promote a stable helical structure. The α-methyl group restricts the available Ramachandran space for the amino acid residue, favoring the dihedral angles associated with α-helices. This modification can lead to peptides with enhanced biological activity, increased proteolytic stability, and improved cell permeability.
These application notes provide a detailed protocol for the synthesis of helical peptides incorporating Fmoc-α-Me-L-Glu using standard solid-phase peptide synthesis (SPPS) techniques. Additionally, methods for the characterization of these peptides, including purification and analysis of their helical content, are described.
Data Presentation
Table 1: Hypothetical Purity and Yield for a Model Helical Peptide
Due to the sterically hindered nature of Fmoc-α-Me-L-Glu, coupling efficiency may be slightly reduced compared to standard proteinogenic amino acids. The following table presents hypothetical data for the synthesis of a model 15-mer peptide containing one α-Me-L-Glu residue.
| Peptide Sequence | Crude Purity (by HPLC) | Overall Yield (%) |
| Ac-Tyr-Leu-Glu-Ala-Arg-α-Me-Glu -Leu-Ala-Arg-Glu-Leu-Ala-Arg-Glu-Gly-NH₂ | ~75% | ~25% |
Table 2: Circular Dichroism (CD) Spectroscopy Data for Helicity Assessment
Circular dichroism is a key technique for evaluating the secondary structure of peptides. An α-helix exhibits a characteristic CD spectrum with a positive peak around 195 nm and two negative peaks at approximately 208 nm and 222 nm.
| Peptide | Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) | Estimated Helicity (%) |
| Model Peptide with α-Me-L-Glu | -25,000 | ~70% |
| Control Peptide with L-Glu | -8,000 | ~20% |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Helical Peptide using Fmoc-α-methyl-L-Glu
This protocol details the manual synthesis of a C-terminally amidated helical peptide on a 0.1 mmol scale using a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (100-200 mesh, substitution ~0.4-0.7 mmol/g)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Fmoc-protected amino acids (including Fmoc-α-Me-L-Glu(OtBu)-OH)
-
O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Acetic anhydride
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a peptide synthesis vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HCTU (3.9 eq.), and DIEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 45-60 minutes.
-
Wash the resin as described in step 2.5.
-
-
Amino Acid Coupling (Fmoc-α-Me-L-Glu):
-
Due to the steric hindrance of the α-methyl group, a longer coupling time and potentially a different activator may be beneficial.
-
Dissolve Fmoc-α-Me-L-Glu(OtBu)-OH (4 eq.), HCTU (3.9 eq.), and DIEA (8 eq.) in DMF. For particularly difficult couplings, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) can be used in place of HCTU.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), indicating free amines, repeat the coupling step.
-
Wash the resin as described in step 2.5.
-
-
Repeat Cycles: Repeat steps 2 through 4 for each amino acid in the peptide sequence.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIEA (20 eq.) in DMF to the resin and agitate for 30 minutes.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Protocol 2: Peptide Purification and Analysis
Materials:
-
Crude peptide
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reverse-phase HPLC system with a C18 column
-
Lyophilizer
-
LC-MS system
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze them by LC-MS to identify those containing the desired peptide.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
-
Analysis:
-
Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.
-
Protocol 3: Analysis of Helicity by Circular Dichroism (CD) Spectroscopy
Materials:
-
Purified peptide
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
CD spectrometer
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the CD buffer to a final concentration of 50-100 µM.
-
CD Measurement:
-
Record the CD spectrum of the peptide solution from 190 to 260 nm at a controlled temperature (e.g., 25°C).
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw CD data (in millidegrees) to mean residue ellipticity [θ].
-
Estimate the percentage of α-helicity from the mean residue ellipticity at 222 nm using established formulas.
-
Visualizations
Application Notes and Protocols: Fmoc-α-methyl-L-Glu in Peptidomimetic Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Peptides with α-Methylation
Peptides are crucial molecules in biological processes and hold immense potential as therapeutic agents. However, their application is often limited by poor metabolic stability due to enzymatic degradation and a high degree of conformational flexibility, which can lead to reduced binding affinity and selectivity.[1] Peptidomimetics aim to overcome these limitations by introducing chemical modifications that mimic the structure and function of natural peptides while offering improved drug-like properties.[2]
One of the most effective strategies in peptidomimetic design is the incorporation of α,α-disubstituted amino acids, such as α-methyl-L-glutamic acid. The replacement of the α-hydrogen with a methyl group introduces significant steric hindrance. This simple modification has profound effects:
-
Conformational Restriction: The methyl group limits the rotational freedom around the peptide backbone, reducing the molecule's intrinsic flexibility. This pre-organization into a specific conformation, often a helical structure, can decrease the entropic penalty upon binding to a biological target, thereby enhancing binding affinity.
-
Increased Proteolytic Stability: The steric bulk of the α-methyl group shields the adjacent peptide bond from the action of proteases and peptidases, significantly increasing the peptide's half-life in vivo.
-
Improved Bioavailability: Enhanced stability and constrained conformations can contribute to better absorption and distribution profiles.
Fmoc-α-methyl-L-Glu(OtBu)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-C-alpha-methyl-L-glutamic acid gamma-t-butyl ester) is the key building block for introducing this modification into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).[3] The Fmoc group provides temporary protection of the α-amino group, while the OtBu group protects the side-chain carboxylic acid, allowing for a controlled and stepwise assembly of the peptide chain.[4]
Applications in Drug Design
The incorporation of α-methyl-L-glutamic acid is a powerful tool for optimizing peptide-based drug candidates across various therapeutic areas. The acidic side chain of glutamic acid is often critical for electrostatic interactions or salt bridges at the binding interface of a protein target. By methylating this residue, its structural and functional contributions can be preserved while simultaneously enhancing the overall stability and potency of the molecule.
Key applications include:
-
Inhibition of Protein-Protein Interactions (PPIs): Many PPIs are mediated by α-helical domains. Peptides designed to mimic these helices can act as competitive inhibitors. Incorporating α-methyl-L-Glu can stabilize the helical conformation of these inhibitory peptides, leading to more potent disruption of the target interaction (e.g., p53-MDM2).[5]
-
Development of Enzyme Inhibitors: By constraining the peptide backbone, α-methylation can help lock the peptidomimetic into the precise conformation required to fit into an enzyme's active site, leading to more potent and selective inhibition.
-
Creation of Stable Peptide Therapeutics: For peptide hormones or neuropeptides, α-methylation can extend their duration of action, reducing the required dosing frequency and improving patient compliance.
Visualization of Key Concepts
The Structural Impact of α-Methylation
The diagram below illustrates how the addition of a methyl group to the α-carbon of an amino acid residue restricts the conformational freedom of the peptide backbone.
Caption: Impact of α-methylation on peptide backbone flexibility.
Example Signaling Pathway: Inhibition of p53-MDM2 Interaction
Peptidomimetics containing α-methyl-L-Glu can be designed to mimic the α-helical region of the p53 tumor suppressor protein, preventing its degradation by MDM2 and restoring its cancer-fighting function.
References
- 1. Automated affinity selection for rapid discovery of peptide binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. α-Helix-Mimicking Sulfono-γ-AApeptide Inhibitors for p53–MDM2/MDMX Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Peptide Libraries with Fmoc-α-methyl-L-Glu
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of α-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug design. The α-methyl group provides conformational constraint, leading to peptides with more stable secondary structures, such as α-helices.[1][2] This modification can also enhance proteolytic stability and improve membrane permeability.[1][3] Fmoc-α-methyl-L-glutamic acid is a key building block for introducing these properties, particularly for creating peptides with constrained helical structures that can modulate protein-protein interactions.
These application notes provide detailed protocols for the synthesis of peptide libraries incorporating Fmoc-α-methyl-L-Glu using solid-phase peptide synthesis (SPPS) with a standard Fmoc/tBu strategy.[4][5] Due to the steric hindrance of the α-methyl group, special considerations for coupling reactions are addressed.
Data Presentation
Table 1: Recommended Coupling Reagents for Fmoc-α-methyl-L-Glu
| Coupling Reagent | Class | Key Features | Recommended for |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium Salt | Highly reactive, efficient for sterically hindered amino acids.[6][7] | Difficult couplings, N-methylated amino acids.[6] |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium Salt | More reactive than HBTU, good for routine and hindered couplings.[7] | Standard and challenging couplings. |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Very effective for coupling N-methyl amino acids.[8] | Sterically hindered and N-methylated residues. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Widely used for difficult couplings.[7] | Routine and challenging couplings. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Aminium Salt | High reactivity, comparable to HATU, with improved safety profile.[6][7] | Microwave-assisted SPPS and difficult couplings.[6] |
| Amino Acid Fluorides (in situ) with TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) | Acid Halide | Highly efficient for coupling sterically hindered α,α-disubstituted amino acids.[6][9] | Extremely hindered couplings. |
Table 2: Typical Cleavage Cocktails for Peptides Containing α-methyl-L-Glu
| Cocktail Composition | Target Residues | Scavengers and Their Purpose |
| TFA/H₂O/TIS (95:2.5:2.5) | Standard peptides with Arg(Pbf), Trp(Boc), Asn/Gln(Trt) | TIS (Triisopropylsilane): Cation scavenger to protect Trp and other sensitive residues. |
| TFA/H₂O/EDT/TIS (94:2.5:2.5:1) | Peptides containing Cys(Trt) | EDT (Ethanedithiol): Scavenger for the trityl group from Cys. |
| TFA/Phenol/H₂O (90:5:5) | Peptides with Arg(Mtr) | Phenol: Scavenger for the Mtr group.[10] |
TFA: Trifluoroacetic acid
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Library Incorporating Fmoc-α-methyl-L-Glu
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using a standard Fmoc/tBu strategy.[11][12]
1. Resin Swelling:
- Place 0.1 mmol of Rink Amide MBHA resin in a peptide synthesis vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for at least 1 hour.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
3. Standard Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq) and a coupling reagent like HCTU (0.39 mmol, 3.9 eq) in DMF.
- Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the activation mixture.
- Immediately add the activated amino acid solution to the resin.
- Agitate for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3x) and dichloromethane (DCM) (3x).
- Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
4. Coupling of Fmoc-α-methyl-L-Glu: Due to steric hindrance, a more robust coupling protocol is required.
- In a separate vial, dissolve Fmoc-α-methyl-L-Glu(OtBu)-OH (0.6 mmol, 6 eq) and HATU (0.59 mmol, 5.9 eq) in DMF.
- Add DIEA (1.2 mmol, 12 eq) to the activation mixture.
- Allow the mixture to pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the resin.
- Agitate for 4-12 hours at room temperature. A longer coupling time is often necessary for α-methylated residues.
- Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
- Perform a Kaiser test. If incomplete, a second coupling may be necessary.
5. Capping (Optional but Recommended): If the coupling of the hindered amino acid is incomplete, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
- Prepare a capping solution of acetic anhydride/DIEA/DMF (5:6:89 v/v/v).
- Add the capping solution to the resin and agitate for 30 minutes.
- Drain and wash the resin with DMF.
6. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Side-Chain Deprotection:
- Wash the resin with DCM and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5).
- Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin) and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding it to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet under vacuum.
8. Purification:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptide powder.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision logic for amino acid coupling.
References
- 1. α-Methyl Amino Acids - Enamine [enamine.net]
- 2. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. Průvodce peptidovými spojovacími činidly [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-α-methyl-L-Glu Coupling
Welcome to the technical support center for troubleshooting issues related to the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-α-methyl-L-glutamic acid. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the slow coupling of this sterically hindered amino acid.
Troubleshooting Guide
This guide addresses common problems encountered during the coupling of Fmoc-α-methyl-L-Glu and provides systematic solutions.
Problem: Low coupling efficiency or incomplete reaction.
-
Question: My coupling reaction with Fmoc-α-methyl-L-Glu is very slow or incomplete, resulting in low peptide yield and purity. What are the likely causes and how can I resolve this?
-
Answer: Slow or incomplete coupling of Fmoc-α-methyl-L-Glu is primarily due to the steric hindrance caused by the α-methyl group. This bulkiness impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. The following troubleshooting steps can help improve coupling efficiency.
Troubleshooting Workflow
Caption: Troubleshooting workflow for slow coupling of Fmoc-α-methyl-L-Glu.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Fmoc-α-methyl-L-Glu so slow?
A1: The primary reason for the slow coupling kinetics of Fmoc-α-methyl-L-Glu is steric hindrance. The presence of the methyl group on the α-carbon, in addition to the bulky Fmoc protecting group and the glutamic acid side chain, creates a sterically crowded environment around the carboxylic acid. This bulkiness makes it difficult for the activated carboxyl group to approach and react with the free amine of the peptide chain on the solid support.
Q2: Which coupling reagents are most effective for Fmoc-α-methyl-L-Glu?
A2: For sterically hindered amino acids like Fmoc-α-methyl-L-Glu, standard carbodiimide reagents like DIC/HOBt may be insufficient. More potent activating reagents are recommended.[1] Uronium/aminium salts such as HATU, HCTU, and COMU, or phosphonium salts like PyBOP and PyAOP, are generally more effective in overcoming steric hindrance and promoting efficient coupling.[2][3] HATU, in particular, is often cited for its high efficiency in difficult coupling reactions.[1]
Q3: Can I use standard coupling times for Fmoc-α-methyl-L-Glu?
A3: It is advisable to extend the coupling time for Fmoc-α-methyl-L-Glu. While standard couplings might be complete in 30-60 minutes, a reaction time of 2 to 4 hours, or even overnight, may be necessary to achieve a satisfactory yield.[4] It is recommended to monitor the reaction progress using a qualitative test like the Kaiser test to determine when the coupling is complete.
Q4: What is a "double coupling" and should I use it for Fmoc-α-methyl-L-Glu?
A4: A "double coupling" is a strategy where the coupling reaction is performed twice on the same amino acid residue before moving on to the next deprotection and coupling cycle. This is a highly recommended technique for difficult couplings, including those involving sterically hindered amino acids.[5] After the first coupling, the resin is washed, and a fresh solution of the activated Fmoc-α-methyl-L-Glu is added to couple to any remaining free amines.
Q5: How can microwave-assisted peptide synthesis help with the coupling of Fmoc-α-methyl-L-Glu?
A5: Microwave-assisted solid-phase peptide synthesis (SPPS) can significantly accelerate slow coupling reactions.[6][7] The application of microwave energy can increase the kinetic energy of the molecules, helping to overcome the activation energy barrier imposed by steric hindrance.[8] This often leads to shorter reaction times and higher coupling efficiencies for difficult amino acids.[9][10]
Q6: Are there any specific side reactions to be aware of when coupling Fmoc-α-methyl-L-Glu?
A6: While the primary issue is slow coupling, prolonged exposure to the basic conditions of the coupling reaction (in the presence of bases like DIPEA or NMM) can potentially lead to side reactions. However, the most common problem will be the formation of deletion sequences due to incomplete coupling. Careful monitoring of the reaction and the use of effective coupling strategies are key to minimizing side products.
Data on Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Recommended Use for Sterically Hindered Amino Acids | Key Advantages |
| HATU | Uronium/Aminium Salt | Highly Recommended | Very high reactivity, effective for α,α-disubstituted and N-methyl amino acids.[1] |
| HCTU | Uronium/Aminium Salt | Highly Recommended | High reactivity, often more cost-effective than HATU.[11] |
| COMU | Uronium/Aminium Salt | Highly Recommended | High reactivity, safer byproducts compared to benzotriazole-based reagents.[1] |
| PyBOP | Phosphonium Salt | Recommended | Good reactivity, less hazardous byproducts than BOP.[1] |
| PyBrOP | Phosphonium Salt | Recommended for very difficult couplings | More reactive than PyBOP, effective for N-methyl amino acids.[1] |
| DIC/HOBt | Carbodiimide | Use with caution | Standard, cost-effective, but may be inefficient for highly hindered residues. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-α-methyl-L-Glu
This protocol is recommended as the first-line approach for coupling Fmoc-α-methyl-L-Glu.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes. Perform the standard Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-α-methyl-L-Glu(OtBu)-OH (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue color), the coupling is incomplete.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again.
Protocol 2: Double Coupling Strategy
If the Kaiser test after the initial coupling is positive, a double coupling is recommended.
-
First Coupling: Follow steps 1-5 of Protocol 1.
-
Washing: After the first coupling, wash the resin with DMF (3 times).
-
Second Coupling: Prepare a fresh activation mixture as described in steps 2 and 3 of Protocol 1. Add this to the resin and couple for another 1-2 hours.
-
Final Monitoring and Washing: Perform a final Kaiser test. Once negative, wash the resin as described in step 6 of Protocol 1.
Protocol 3: Microwave-Assisted Coupling
This protocol can significantly reduce the coupling time.
-
Resin and Reagent Preparation: Prepare the resin and activation mixture as described in steps 1-3 of Protocol 1.
-
Microwave Coupling: Place the reaction vessel containing the resin and the activated amino acid solution in a microwave peptide synthesizer. Perform the coupling at a controlled temperature (e.g., 50-75°C) for 5-15 minutes.
-
Monitoring and Washing: After the microwave irradiation, perform a Kaiser test and wash the resin as described in steps 5 and 6 of Protocol 1.
Visualizations
Peptide Coupling Reaction Pathway
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. biotage.com [biotage.com]
- 6. scilit.com [scilit.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 10. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Aggregation of Peptides Containing Alpha-Methylated Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing alpha-methylated amino acids.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for peptides containing alpha-methylated amino acids?
A1: Peptide aggregation is the self-association of peptide chains to form larger, often insoluble, assemblies.[1][2] This can range from small soluble oligomers to large, insoluble amyloid fibrils.[2] Aggregation is a significant concern because it can lead to reduced product yield during synthesis, diminished biological activity, and potential safety issues, including immunogenicity.[3] For peptides containing alpha-methylated amino acids, the introduction of a methyl group on the alpha-carbon restricts the conformational flexibility of the peptide backbone, which can influence aggregation behavior.[4]
Q2: How do alpha-methylated amino acids influence peptide aggregation?
A2: Alpha-methylation of amino acids generally promotes the formation of helical secondary structures.[4][5] This can be advantageous in preventing aggregation that is driven by the formation of beta-sheets, a common cause of insolubility.[6] By favoring a helical conformation, these modified amino acids can disrupt the intermolecular hydrogen bonding required for beta-sheet formation. However, the steric hindrance from the additional methyl group can sometimes pose challenges during peptide synthesis.[7]
Q3: What are the primary factors that contribute to the aggregation of these peptides?
A3: Several factors can contribute to the aggregation of peptides, including those with alpha-methylated amino acids:
-
Amino Acid Composition: A high proportion of hydrophobic (non-polar) amino acids is a key driver of aggregation.[3][6]
-
Peptide Length: Longer peptides are generally more prone to aggregation due to increased opportunities for intermolecular interactions.[3][8]
-
pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. Adjusting the pH away from the pI can increase solubility.[3]
-
Secondary Structure: While alpha-methylation promotes helicity, sequences with a high propensity to form beta-sheets can still be problematic.[6]
-
Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[9]
Q4: What are the initial signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?
A4: During SPPS, aggregation of the growing peptide chain on the resin can lead to several observable issues:
-
Resin Shrinking: The resin beads may fail to swell properly or may shrink, indicating poor solvation of the peptide-resin complex.[1]
-
Slow or Incomplete Reactions: Both the Fmoc deprotection and amino acid coupling steps may become slow or incomplete.[10]
-
False Negatives in Monitoring: Standard monitoring tests like the ninhydrin test may give misleading negative results.[1]
-
Broadening of Deprotection Peaks: In continuous flow synthesis, a broadening of the UV deprotection peak is a characteristic sign of aggregation.[11]
Troubleshooting Guide
Problem: My peptide containing an alpha-methylated amino acid is showing poor solubility after cleavage and purification.
| Possible Cause | Suggested Solution | Relevant Considerations |
| High Hydrophobicity | Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer.[12] | Ensure the final concentration of the organic solvent is compatible with your downstream application. |
| Peptide is at its Isoelectric Point (pI) | Adjust the pH of the solvent. For acidic peptides, use a basic buffer. For basic peptides, use an acidic buffer.[8] | Peptides with free cysteine residues should be dissolved in degassed acidic buffers to prevent oxidation.[13] |
| Formation of Insoluble Aggregates | Use sonication to help break up aggregates and improve dissolution.[8] Gentle heating can also be effective but should be used with caution to avoid degradation.[8] | Always centrifuge the solution before use to pellet any remaining insoluble material.[8] |
Problem: I am observing incomplete coupling reactions during the synthesis of a peptide with alpha-methylated amino acids.
| Possible Cause | Suggested Solution | Relevant Considerations |
| On-Resin Aggregation | Switch to a more effective solvent system. N-methylpyrrolidone (NMP) or adding DMSO can help disrupt aggregation.[10] | Sonication of the reaction vessel can also improve reaction kinetics.[10] |
| Steric Hindrance | Increase the coupling time and/or temperature. Microwave-assisted synthesis can be particularly effective in driving difficult couplings to completion.[10] | Consider using specialized, highly reactive coupling reagents. |
| Secondary Structure Formation | Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) at strategic positions to disrupt hydrogen bonding.[1][10] | Pseudoproline dipeptides can also be used to break up aggregating sequences.[1] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide Containing Alpha-Methylated Amino Acids
-
Initial Assessment: Analyze the peptide sequence to determine its overall hydrophobicity and calculate its theoretical isoelectric point (pI).
-
Solvent Selection: Based on the assessment, choose an appropriate initial solvent. For highly hydrophobic peptides, start with a minimal amount of 100% DMSO.
-
Dissolution: Add the DMSO directly to the lyophilized peptide. Vortex or sonicate briefly to ensure complete dissolution.
-
Dilution: While vortexing, slowly add your desired aqueous buffer (e.g., PBS) to the peptide-DMSO solution until the final desired concentration is reached.
-
Clarification: If the solution appears cloudy, sonicate for a few minutes.[12] Centrifuge the solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved aggregates.
-
Quantification: Carefully transfer the supernatant to a new tube and determine the final peptide concentration using a suitable method (e.g., UV-Vis spectroscopy at 280 nm if the peptide contains Trp or Tyr residues).
Protocol 2: Characterization of Peptide Aggregation using High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare the peptide solution at the desired concentration in the relevant buffer.
-
HPLC System: Use a size-exclusion chromatography (SEC-HPLC) column for separating monomers from aggregates based on size, or a reversed-phase (RP-HPLC) column where aggregates may appear as broader or later-eluting peaks.[14]
-
Method Development:
-
Mobile Phase: For RP-HPLC, a typical mobile phase consists of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
-
Gradient: Run a linear gradient of increasing Solvent B to elute the peptide.
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.[14]
-
-
Analysis:
-
Inject a freshly prepared sample and analyze the chromatogram for the presence of multiple peaks.
-
The main peak should correspond to the monomeric peptide. Earlier eluting peaks in SEC-HPLC or broader/additional peaks in RP-HPLC may indicate the presence of soluble aggregates.[15]
-
Incubate the peptide solution under conditions expected to promote aggregation (e.g., elevated temperature, agitation) and inject samples at different time points to monitor the change in the peak profile.
-
Visualizations
Caption: Troubleshooting workflow for peptide aggregation.
Caption: Effect of alpha-methylation on peptide secondary structure.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Stability [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. jpt.com [jpt.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. bachem.com [bachem.com]
- 14. ijsra.net [ijsra.net]
- 15. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-α-methyl-L-Glu in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-α-methyl-L-glutamic acid in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the incorporation of Fmoc-α-methyl-L-Glu(OtBu)-OH.
Issue 1: Incomplete Coupling to the Amino Acid Preceding α-methyl-L-Glu
-
Symptom: Low coupling efficiency detected by monitoring (e.g., Kaiser test remains positive).
-
Potential Cause: Steric hindrance from the α-methyl group of the incoming amino acid can slow down the coupling reaction.
-
Solutions:
-
Extended Coupling Time: Double the standard coupling time to allow the reaction to proceed to completion.
-
Double Coupling: Perform the coupling step twice with a fresh solution of activated Fmoc-α-methyl-L-Glu(OtBu)-OH.
-
More Potent Coupling Reagents: Switch to a more powerful activating agent. For sterically hindered amino acids, reagents like HATU, HCTU, or PyAOP are often more effective than standard reagents like HBTU or DIC/HOBt.[1]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can help overcome the activation energy barrier, but should be used with caution to avoid racemization.[2]
-
Issue 2: Pyroglutamate Formation at the N-terminus
-
Symptom: Mass spectrometry of the final peptide shows a mass loss of 18 Da, corresponding to the loss of water from the N-terminal α-methyl-L-Glu residue.
-
Potential Cause: The N-terminal amine of glutamic acid can attack the side-chain carboxyl group, leading to the formation of a cyclic pyroglutamate residue.[3][4][5][6] This is a common side reaction for N-terminal glutamine and to a lesser extent, glutamic acid.[3][7][8] The presence of the α-methyl group is expected to sterically hinder this cyclization, potentially reducing the rate of this side reaction compared to standard glutamic acid.
-
Solutions:
-
Accelerate Acylation: The formation of pyroglutamate from N-terminal glutamine (and by extension, glutamic acid) predominantly occurs during the acylation of the N-terminal residue.[8] Therefore, using a fast and efficient coupling protocol for the subsequent amino acid can minimize the time the N-terminal amine is exposed under basic conditions.
-
Use of Additives: Adding HOBt to the deprotection solution has been shown to suppress pyroglutamate formation from N-terminal glutamine.[7]
-
pH Control: The rate of pyroglutamate formation is pH-dependent, with increased rates at both acidic and basic pH.[4][9] Minimizing exposure to harsh basic conditions during deprotection and coupling is advisable.
-
Issue 3: Side-Chain Related Side Reactions (Analogous to Aspartimide Formation)
-
Symptom: Appearance of unexpected peaks in the HPLC chromatogram of the crude peptide, potentially with the same mass as the target peptide (isomers) or with an addition of the deprotection base (e.g., piperidine).
-
Potential Cause: While less common for glutamic acid than aspartic acid, the peptide backbone amide can attack the side-chain ester, leading to a cyclic intermediate. This intermediate can then rearrange or react with the deprotection base. The α-methyl group likely reduces the propensity for this side reaction due to increased steric hindrance.
-
Solutions:
-
Bulky Side-Chain Protecting Groups: The use of the tert-butyl (OtBu) group for side-chain protection is standard and generally effective at minimizing side reactions.[10]
-
Optimized Deprotection: Avoid prolonged exposure to the deprotection solution (e.g., 20% piperidine in DMF).
-
Addition of HOBt to Deprotection Solution: As with aspartimide formation, adding HOBt to the piperidine deprotection solution can help suppress this side reaction.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to be aware of when using Fmoc-α-methyl-L-Glu(OtBu)-OH?
A1: The most anticipated side reaction is pyroglutamate formation if the α-methyl-L-Glu residue is at the N-terminus of the peptide.[3][4][5][6] This involves the cyclization of the N-terminal amine with the side-chain carboxyl group. However, the steric bulk of the α-methyl group is expected to decrease the rate of this reaction compared to a standard glutamic acid residue.
Q2: How does the α-methyl group affect the coupling of Fmoc-α-methyl-L-Glu(OtBu)-OH?
A2: The α-methyl group introduces significant steric hindrance, which can make coupling reactions more challenging. It is often necessary to use longer coupling times, double coupling, or more potent coupling reagents like HATU or HCTU to achieve high coupling efficiencies.[1]
Q3: Is Fmoc-α-methyl-L-Glu prone to racemization during coupling?
A3: N-urethane protected amino acids, like Fmoc-amino acids, are generally resistant to racemization during activation and coupling.[11] However, the use of stronger bases or prolonged reaction times at elevated temperatures to overcome steric hindrance could potentially increase the risk of epimerization.[2] It is crucial to use the mildest conditions necessary for complete coupling.
Q4: What side-chain protecting group is recommended for Fmoc-α-methyl-L-Glu?
A4: The tert-butyl (OtBu) ester is the standard and recommended side-chain protecting group. It is stable to the basic conditions used for Fmoc group removal and is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[10]
Q5: Can I use automated peptide synthesizers with Fmoc-α-methyl-L-Glu(OtBu)-OH?
A5: Yes, but you may need to modify the standard protocols.[12] It is advisable to create a specific method for this amino acid that includes a longer coupling time or a double coupling cycle to ensure complete incorporation. Consult your instrument's manual or technical support for instructions on creating custom protocols.
Experimental Protocols
Standard Coupling Protocol for Fmoc-α-methyl-L-Glu(OtBu)-OH
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Activation: In a separate vessel, dissolve Fmoc-α-methyl-L-Glu(OtBu)-OH (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step (double coupling).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) before proceeding to the next cycle.
Visualizations
Caption: Mechanism of pyroglutamate formation from an N-terminal α-methyl-L-Glu residue.
Caption: Troubleshooting decision tree for side reactions with Fmoc-α-methyl-L-Glu.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the literature detailing the extent of side reactions for Fmoc-α-methyl-L-Glu in SPPS. The information provided is based on known side reactions of the parent amino acid, L-glutamic acid, and general principles of peptide chemistry. Researchers are encouraged to perform careful analysis (HPLC, Mass Spectrometry) of their crude products to quantify any side products in their specific synthesis.
| Side Reaction | Expected Frequency with α-methyl-L-Glu | Influencing Factors |
| Pyroglutamate Formation | Lower than L-Glu due to steric hindrance | N-terminal position, pH, coupling time of subsequent residue |
| Incomplete Coupling | Higher than non-methylated amino acids | Coupling reagent, reaction time, temperature |
| Side-chain Cyclization | Lower than L-Asp due to steric hindrance | Deprotection conditions, neighboring residues |
References
- 1. bachem.com [bachem.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 7. peptide.com [peptide.com]
- 8. mesalabs.com [mesalabs.com]
- 9. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Detection [iris-biotech.de]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides with Fmoc-α-methyl-L-Glu
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of peptides containing Fmoc-α-methyl-L-glutamic acid. The introduction of an α-methyl group on the glutamic acid residue presents unique challenges during peptide synthesis and purification due to increased steric hindrance. This guide offers practical solutions and detailed protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges encountered during the purification of peptides containing Fmoc-α-methyl-L-Glu?
A1: The primary challenges stem from the steric hindrance introduced by the α-methyl group. This can lead to:
-
Low Coupling Efficiency: During solid-phase peptide synthesis (SPPS), the bulky α-methyl group can hinder the formation of peptide bonds, resulting in a higher proportion of deletion sequences and other impurities in the crude product.
-
Increased Aggregation: The conformational constraints imposed by α-methylation can sometimes promote peptide aggregation, making the crude peptide less soluble and more difficult to handle and purify.[1]
-
Difficult Deprotection: While the N-terminal Fmoc group removal is generally straightforward, the removal of the side-chain protecting group of the α-methyl-L-Glu residue can be slower or incomplete, leading to impurities that are difficult to separate.
-
Co-elution of Impurities: Deletion sequences lacking the sterically bulky α-methylated residue may have similar retention times in reversed-phase HPLC, making their separation from the target peptide challenging.
Q2: How does the α-methylation of L-glutamic acid affect the peptide's properties?
A2: The α-methylation significantly impacts the peptide's structural and chemical properties by:
-
Restricting Backbone Conformation: The methyl group limits the rotational freedom of the peptide backbone, which can stabilize specific secondary structures like helices or turns.[2]
-
Increasing Proteolytic Resistance: The steric bulk shields the adjacent peptide bond from enzymatic cleavage, enhancing the metabolic stability of the peptide.[2]
-
Altering Lipophilicity: The addition of a methyl group increases the hydrophobicity of the amino acid residue, which can affect the overall solubility and chromatographic behavior of the peptide.
Q3: What is the recommended purification method for peptides containing Fmoc-α-methyl-L-Glu?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying these peptides.[3][4] A C18 column is typically used, and a gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is employed to elute the peptide.[3][5]
Q4: Can I use a standard HPLC protocol for these modified peptides?
A4: While the fundamental principles of RP-HPLC apply, you may need to optimize the protocol to achieve good separation. Due to the potential for co-eluting impurities and aggregation, a shallower gradient and a lower flow rate might be necessary to improve resolution. It is also crucial to carefully select the stationary phase and mobile phase modifiers.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of peptides containing Fmoc-α-methyl-L-Glu.
| Problem | Potential Cause | Recommended Solution |
| Low Crude Purity | Incomplete coupling during SPPS due to steric hindrance. | - Use a more potent coupling reagent (e.g., HATU, HCTU).- Extend the coupling time.- Perform a double coupling for the Fmoc-α-methyl-L-Glu residue. |
| Incomplete Fmoc deprotection.[6][7] | - Extend the piperidine treatment time.- Use a stronger base solution for deprotection if compatible with other residues. | |
| Poor Solubility of Crude Peptide | Peptide aggregation.[1] | - Dissolve the crude peptide in a stronger solvent like neat TFA or formic acid before diluting with the initial HPLC mobile phase.- Add chaotropic agents like guanidinium chloride to the sample solvent. |
| Broad or Tailing Peaks in HPLC | Peptide aggregation on the column. | - Decrease the sample load on the column.- Increase the column temperature.- Use a different ion-pairing agent (e.g., formic acid). |
| Secondary interactions with the stationary phase. | - Use a column with a different packing material (e.g., C8, C4, or phenyl-hexyl).- Modify the mobile phase pH if the peptide sequence allows. | |
| Co-elution of Target Peptide and Impurities | Similar hydrophobicity of the target peptide and deletion sequences. | - Use a shallower gradient and a lower flow rate to improve resolution.- Employ a different organic modifier in the mobile phase (e.g., methanol or isopropanol instead of acetonitrile).- Consider a two-step purification process using different pH conditions or chromatographic modes (e.g., ion-exchange followed by RP-HPLC). |
| Low Recovery After Purification | Irreversible adsorption to the column. | - Use a less hydrophobic column (e.g., C8 or C4).- Add a small percentage of isopropanol to the mobile phase. |
| Precipitation of the peptide during purification. | - Decrease the concentration of the injected sample.- Ensure the mobile phase has sufficient organic solvent to maintain solubility as the peptide elutes. |
Experimental Protocol: RP-HPLC Purification of a Peptide Containing α-methyl-L-Glu
This protocol provides a general guideline for the purification of a peptide containing an α-methyl-L-Glu residue. Optimization will be required based on the specific peptide sequence.
1. Materials and Reagents:
-
Crude peptide containing α-methyl-L-Glu, lyophilized
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size)
-
Preparative or semi-preparative HPLC system with a UV detector
2. Buffer Preparation:
-
Buffer A: 0.1% (v/v) TFA in HPLC-grade water.
-
Buffer B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. Filter both buffers through a 0.22 µm filter before use.
3. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong solvent in which it is fully soluble (e.g., neat TFA, formic acid, or a small amount of Buffer B).
-
Dilute the dissolved peptide with Buffer A to a final concentration suitable for injection (typically 1-5 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Method:
-
Column: C18, preparative or semi-preparative scale.
-
Flow Rate: Dependent on column dimensions (e.g., 5-20 mL/min for a 10 mm ID column).
-
Detection: 214 nm and 280 nm.[5]
-
Gradient:
-
Start with a shallow gradient to resolve closely eluting impurities.
-
Example gradient:
-
0-5 min: 5% Buffer B
-
5-65 min: 5% to 55% Buffer B (a gradient of 1%/min is often a good starting point)
-
65-70 min: 55% to 95% Buffer B (to wash the column)
-
70-75 min: 95% Buffer B
-
75-80 min: 95% to 5% Buffer B (re-equilibration)
-
80-90 min: 5% Buffer B (re-equilibration)
-
-
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks observed in the chromatogram.
-
Analyze the purity of each fraction using analytical RP-HPLC with a similar but faster gradient.
-
Confirm the identity of the desired peptide in the pure fractions by mass spectrometry.
6. Post-Purification Processing:
-
Pool the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.
Quantitative Data Summary
The following table provides illustrative data on the expected purity and yield at different stages of the purification process for a hypothetical 15-amino acid peptide containing one α-methyl-L-Glu residue. Actual results will vary depending on the peptide sequence and the success of the synthesis.
| Purification Stage | Purity (%) | Yield (%) | Notes |
| Crude Peptide | 30 - 50 | 100 | Purity is highly dependent on the success of the SPPS. The presence of the α-methylated residue often leads to lower crude purity. |
| After First Pass RP-HPLC | 85 - 95 | 40 - 60 | A significant portion of impurities (deletion and truncated sequences) are removed. Yield is impacted by the resolution of the target peak. |
| After Second Pass RP-HPLC | > 98 | 20 - 40 (overall) | A second purification step with a shallower gradient may be necessary to remove co-eluting impurities. |
Visualizations
Peptide Purification Workflow
The following diagram illustrates the general workflow for the purification of a synthetic peptide containing Fmoc-α-methyl-L-Glu.
Caption: General workflow for peptide purification.
Troubleshooting Logic for Low Purity after HPLC
This diagram provides a logical approach to troubleshooting low purity issues after the initial HPLC purification of a peptide containing Fmoc-α-methyl-L-Glu.
Caption: Troubleshooting logic for low peptide purity.
References
- 1. bachem.com [bachem.com]
- 2. Bot Detection [iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. HPLC Purification of Peptides protocol v1 [protocols.io]
Technical Support Center: Preventing Racemization of Fmoc-α-methyl-L-Glu
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize racemization of Fmoc-α-methyl-L-glutamic acid during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for Fmoc-α-methyl-L-Glu?
Racemization is the conversion of a chiral molecule into an equimolar mixture of both enantiomers (L and D forms). In peptide synthesis, the incorporation of even a small amount of the D-enantiomer of an amino acid can lead to the synthesis of a diastereomeric peptide impurity that may be difficult to purify and can have significantly different biological activity. Fmoc-α-methyl-L-Glu, being a chiral amino acid, is susceptible to racemization, particularly during the activation and coupling steps of Fmoc-based SPPS. The presence of the α-methyl group can influence the rate of racemization due to steric and electronic effects.
Q2: What are the primary mechanisms of racemization during Fmoc-SPPS?
There are two main pathways through which racemization can occur during peptide synthesis[1]:
-
Oxazolone Formation: The activated carboxyl group of the Fmoc-amino acid can cyclize to form a highly reactive 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. Subsequent nucleophilic attack by the free amine of the growing peptide chain can occur from either face of the planar oxazolone ring, resulting in a mixture of L- and D-isomers.
-
Direct Enolization: A base can directly abstract the α-proton of the activated amino acid to form an enolate intermediate. Reprotonation of this planar enolate can occur from either side, leading to racemization.
Q3: Which steps in the Fmoc-SPPS workflow are most critical for preventing racemization of Fmoc-α-methyl-L-Glu?
The most critical step for racemization is the coupling reaction , where the carboxylic acid of Fmoc-α-methyl-L-Glu is activated. The choice of coupling reagents, base, and reaction conditions during this step has the most significant impact on the stereochemical purity of the incorporated amino acid. While Fmoc deprotection itself is less likely to cause racemization of the protected amino acid, the basic conditions used can contribute to the racemization of the C-terminal amino acid of the growing peptide chain, especially if it is sensitive.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of Fmoc-α-methyl-L-Glu that may lead to racemization.
| Problem | Potential Cause | Recommended Solution |
| High levels of D-Glu detected in the final peptide. | Inappropriate coupling reagent and/or base combination. | Use a coupling reagent known to suppress racemization, such as a carbodiimide (e.g., DIC) in combination with an additive like Oxyma or HOBt. Avoid highly basic and non-hindered bases like DIPEA. Opt for a sterically hindered base such as 2,4,6-collidine (TMP) or a weaker base like N-methylmorpholine (NMM). |
| Prolonged activation time. | Minimize the pre-activation time of the Fmoc-amino acid before adding it to the resin. Ideally, perform in situ activation where the coupling reagents are added directly to the reaction vessel containing the resin and the amino acid. | |
| Elevated reaction temperature. | Perform the coupling reaction at room temperature or below (e.g., 0 °C), especially for this sterically hindered amino acid. Lowering the temperature can significantly reduce the rate of racemization[2][3]. | |
| Incomplete coupling of Fmoc-α-methyl-L-Glu. | Steric hindrance from the α-methyl group. | Increase the coupling time and/or use a more potent coupling reagent combination like HATU or HCTU. However, be aware that these phosphonium/uronium-based reagents can increase the risk of racemization, so a careful balance is necessary. Consider a double coupling protocol. |
| Racemization observed even with optimized coupling conditions. | Base used during Fmoc deprotection. | While less common for the incoming amino acid, the piperidine used for Fmoc deprotection can cause epimerization of the C-terminal residue of the peptide. Ensure the deprotection step is not unnecessarily prolonged. For sensitive sequences, consider using piperazine in place of piperidine[2][3]. |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-α-methyl-L-Glu using DIC/Oxyma
This protocol is designed to minimize racemization during the coupling of the sterically hindered Fmoc-α-methyl-L-Glu.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-α-methyl-L-Glu(OtBu)-OH (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
In a separate vessel, dissolve Fmoc-α-methyl-L-Glu(OtBu)-OH and Oxyma in DMF.
-
Add DIC to the amino acid/Oxyma solution and vortex briefly.
-
Immediately add the activation mixture to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
If the coupling is incomplete, consider a second coupling under the same conditions.
-
Wash the resin thoroughly with DMF and DCM.
Protocol 2: Coupling of Fmoc-α-methyl-L-Glu using a Hindered Base
This protocol is an alternative for cases where carbodiimide-based coupling is slow and a more active uronium/phosphonium reagent is required.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-α-methyl-L-Glu(OtBu)-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
2,4,6-Collidine (TMP) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
In a separate vessel, dissolve Fmoc-α-methyl-L-Glu(OtBu)-OH and HATU in DMF.
-
Add TMP to the solution and vortex briefly.
-
Immediately add the activation mixture to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitor the coupling reaction.
-
Wash the resin thoroughly with DMF and DCM.
Data on Factors Influencing Racemization
| Factor | Condition | Effect on Racemization | Reference |
| Coupling Reagent | HBTU/HATU | Can increase racemization, especially with strong bases. | [4] |
| DIC/Oxyma | Generally low racemization. | [4] | |
| PyBOP | Can lead to racemization with prolonged reaction times. | [5] | |
| Base | DIPEA | High potential for racemization due to high basicity. | [1] |
| NMM | Lower potential for racemization than DIPEA. | [6] | |
| 2,4,6-Collidine (TMP) | Reduced racemization due to steric hindrance. | [2][3] | |
| Additive | HOBt | Suppresses racemization. | [2][3] |
| HOAt | More effective at suppressing racemization than HOBt. | [7] | |
| Oxyma | Effective at suppressing racemization. | [4] | |
| Temperature | Elevated Temperature | Significantly increases the rate of racemization. | [2][3] |
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate the mechanisms of racemization and a recommended workflow for minimizing it.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Troubleshooting Difficult Sequences with Fmoc-α-methyl-L-Glu
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for solid-phase peptide synthesis (SPPS) involving the sterically hindered amino acid, Fmoc-α-methyl-L-glutamic acid (Fmoc-α-Me-Glu). The inclusion of α-methylated amino acids like Fmoc-α-Me-Glu can significantly impact peptide conformation, often inducing helical structures, but can also present challenges in peptide synthesis, primarily due to steric hindrance and potential for aggregation.[1]
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency when incorporating Fmoc-α-Me-Glu?
A1: Low coupling efficiency is the most common issue encountered with Fmoc-α-Me-Glu due to the steric hindrance imposed by the α-methyl group. This bulkiness slows down the kinetics of the acylation reaction. To overcome this, stronger activation methods and longer coupling times are often necessary.
Q2: My peptide is showing signs of aggregation after the addition of Fmoc-α-Me-Glu. What is causing this?
A2: α-methylated amino acids are known to be strong helix inducers.[1] The introduction of Fmoc-α-Me-Glu can promote the formation of secondary structures (α-helices or β-sheets) in the growing peptide chain, leading to inter- or intramolecular hydrogen bonding and subsequent aggregation on the solid support.[2][3] This aggregation can physically block reactive sites, leading to incomplete reactions.
Q3: Are there any specific side reactions associated with Fmoc-α-Me-Glu that I should be aware of?
A3: While the primary challenge is steric hindrance, the glutamic acid side chain can be susceptible to side reactions common to glutamic acid residues in SPPS. One potential issue is the formation of pyroglutamate, particularly if the N-terminal Fmoc group is prematurely removed while the side-chain protecting group is compromised. However, the α-methylation may reduce the propensity for this specific side reaction compared to standard glutamic acid.
Q4: Can I use standard coupling reagents for Fmoc-α-Me-Glu?
A4: While standard coupling reagents can be attempted, they often result in low yields. More potent coupling reagents are highly recommended for sterically hindered amino acids. Reagents that form highly reactive intermediates, such as acyl fluorides, or specialized uronium/phosphonium salt-based reagents are often more effective.[4][5]
Troubleshooting Guides
Issue 1: Incomplete Coupling of Fmoc-α-Me-Glu
Symptoms:
-
Positive Kaiser test (or other ninhydrin-based test) after coupling.
-
Presence of a deletion peptide (missing the α-Me-Glu residue) in the final crude product upon analysis by mass spectrometry.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling of Fmoc-α-Me-Glu.
Recommended Solutions:
| Strategy | Protocol Summary | Key Considerations |
| Double/Triple Coupling | After the initial coupling, drain the reaction vessel and add a fresh solution of Fmoc-α-Me-Glu, coupling reagent, and base. Allow to react for an extended period (2-12 hours). | This is the simplest first step. Monitor for completion after each coupling. |
| Change Coupling Reagent | Switch to a more powerful coupling reagent known to be effective for sterically hindered couplings.[4][6][7] | See Table 1 for a comparison of coupling reagents. |
| Increase Temperature | Perform the coupling at an elevated temperature (e.g., 40-50°C). | Be cautious, as elevated temperatures can increase the risk of side reactions, such as racemization, for other amino acids in the sequence.[8] |
| In Situ Acyl Fluoride Formation | Use a reagent like TFFH to convert the carboxylic acid to a highly reactive acyl fluoride in situ.[4][5] | This method is highly effective for hindered couplings but requires anhydrous conditions. |
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity for Hindered Couplings | Notes |
| HBTU/HATU | Uronium Salt | High | HATU is generally more reactive than HBTU and is preferred for difficult couplings.[9] |
| COMU | Uronium Salt | Very High | Shows excellent performance, often superior to HATU, with reduced risk of racemization.[5] |
| TFFH | Fluorinating Agent | Excellent | Generates acyl fluorides in situ, which are small and highly reactive, ideal for sterically hindered systems.[4][5] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate to High | The addition of OxymaPure significantly enhances the efficiency of DIC for difficult couplings.[8] |
Issue 2: On-Resin Aggregation
Symptoms:
-
Resin beads clumping together.
-
Significant shrinking of the resin bed.
-
Slow or incomplete Fmoc deprotection in subsequent steps.
-
Broad or tailing peaks during HPLC analysis of the crude peptide.
Troubleshooting Workflow:
Caption: Decision-making flowchart for addressing peptide aggregation.
Recommended Solutions:
| Strategy | Protocol Summary | Key Considerations |
| Solvent Modification | Switch from standard DMF to N-methylpyrrolidone (NMP) or a mixture of NMP/DMSO or DMF/DCM. The "Magic Mixture" (DCM/DMF/NMP/Pyridine/EtSH) can also be effective.[10] | NMP and DMSO are better at solvating aggregated peptide chains. |
| Pseudoproline Dipeptides | If the sequence allows, introduce a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH) before the difficult region.[11] | These dipeptides act as "kink" structures, disrupting the formation of stable secondary structures.[10] |
| Backbone Protection | Incorporate an amino acid with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen every 6-7 residues.[10][11] | This prevents the formation of interchain hydrogen bonds, which are a primary cause of aggregation.[3] |
| Chaotropic Salts | Add a chaotropic salt like LiCl (0.5-1.0 M) to the coupling and deprotection solutions. | These salts can disrupt hydrogen bonding networks but may affect coupling efficiency. |
Detailed Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-α-Me-Glu using HATU
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF (1 x 2 min, 1 x 8 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).
-
Activation Solution: In a separate vessel, dissolve Fmoc-α-Me-Glu(OtBu)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Coupling: Add DIPEA (6 eq.) to the activation solution and immediately add the mixture to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 4-6 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive, repeat steps 2-4 (double coupling).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x), DCM (3x), and DMF (5x) to prepare for the next cycle.
Protocol 2: Test Cleavage and HPLC Analysis
-
Sample Preparation: After a critical coupling step (e.g., after incorporating Fmoc-α-Me-Glu), take a small sample of the dried peptide-resin (approx. 5-10 mg).
-
Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Add approximately 200 µL of the cleavage cocktail to the resin sample in a microcentrifuge tube.
-
Incubation: Allow the cleavage reaction to proceed for 2 hours at room temperature with occasional vortexing.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether (1 mL). Centrifuge at high speed for 2 minutes, decant the ether, and repeat the ether wash twice.
-
Analysis: Dry the peptide pellet under a stream of nitrogen. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA). Analyze by RP-HPLC and Mass Spectrometry to confirm the presence of the desired product and identify any deletion sequences.
This guide provides a starting point for troubleshooting difficult sequences involving Fmoc-α-methyl-L-Glu. Due to the sequence-dependent nature of peptide synthesis, optimization of these protocols may be necessary for your specific peptide.
References
- 1. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Synthesis of Long Peptides with Fmoc-α-methyl-L-Glu
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase peptide synthesis (SPPS) of long peptides incorporating Fmoc-α-methyl-L-glutamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating Fmoc-α-methyl-L-Glu into long peptides?
The primary challenges stem from the steric hindrance imparted by the α-methyl group. This leads to:
-
Slower Coupling Kinetics: The bulky α-methyl group can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, resulting in incomplete or slow coupling reactions.
-
Peptide Aggregation: The incorporation of α,α-disubstituted amino acids like α-methyl-L-Glu can induce stable secondary structures, such as helices, in the growing peptide chain.[1] This can lead to inter- or intra-chain aggregation on the solid support, rendering the N-terminus inaccessible for subsequent coupling steps.[2][3]
-
Side Reactions: While not exclusively specific to this residue, the glutamic acid side chain can be susceptible to side reactions like aspartimide formation, particularly with repeated exposure to basic conditions during Fmoc deprotection.[4]
Q2: Which coupling reagents are recommended for Fmoc-α-methyl-L-Glu?
For sterically hindered amino acids, more potent coupling reagents are generally required to achieve efficient amide bond formation. The following are recommended:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely considered one of the most effective coupling reagents for hindered amino acids due to its high reactivity and low racemization.[5]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly efficient uronium-based coupling reagent suitable for challenging couplings.[5]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with reactivity comparable to HATU, but with potentially better solubility and safety profile.
Carbodiimide-based reagents like DIC (N,N'-diisopropylcarbodiimide) alone are often insufficient for achieving high coupling yields with such hindered residues and should be used in combination with an additive like Oxyma Pure.
Q3: What is the standard side-chain protecting group for Fmoc-α-methyl-L-Glu in Fmoc-SPPS?
The standard side-chain protecting group for the γ-carboxyl group of glutamic acid in Fmoc-SPPS is the tert-butyl (OtBu) group. It is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and is readily cleaved by strong acids, typically trifluoroacetic acid (TFA), during the final cleavage from the resin.
Q4: How can I monitor the coupling efficiency of Fmoc-α-methyl-L-Glu?
Standard qualitative and quantitative methods can be employed:
-
Kaiser Test (Ninhydrin Test): A qualitative colorimetric test to detect the presence of free primary amines on the resin. A negative result (yellow beads) indicates complete coupling. However, this test is not suitable for N-methylated or proline residues at the N-terminus.
-
Chloranil Test: A useful alternative to the Kaiser test for detecting secondary amines, which would be relevant if the preceding residue was N-methylated.
-
Fmoc Release Monitoring: Quantifying the amount of Fmoc group released upon treatment with piperidine using a UV spectrophotometer can provide a quantitative measure of the loading of the previous residue and, by extension, the number of available coupling sites.[6]
-
Cleavage and Analysis of a Small Resin Sample: A small aliquot of the resin can be cleaved, and the resulting peptide fragment analyzed by HPLC and Mass Spectrometry (MS) to confirm the successful incorporation of the amino acid.[5][7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling of Fmoc-α-methyl-L-Glu (Positive Kaiser Test) | Insufficient activation/coupling time due to steric hindrance. | - Increase the coupling time (e.g., from 1-2 hours to 4-12 hours).[5]- Perform a double coupling, where the coupling step is repeated with a fresh solution of activated amino acid. |
| Suboptimal coupling reagent. | - Switch to a more potent coupling reagent such as HATU, HCTU, or COMU. | |
| Peptide aggregation on the resin. | - See "Peptide Aggregation" section below for mitigation strategies. | |
| Low Yield of Final Peptide | Cumulative effect of incomplete couplings throughout the synthesis. | - For each coupling step involving a hindered amino acid, ensure complete coupling using monitoring tests before proceeding.- Consider using a capping step (e.g., with acetic anhydride) after each coupling to terminate unreacted chains and simplify purification.[5] |
| Peptide aggregation leading to truncated sequences. | - Implement strategies to disrupt secondary structure formation during synthesis. | |
| Presence of Deletion Sequences in Final Product (Confirmed by MS) | Incomplete Fmoc deprotection of the preceding residue. | - Increase the Fmoc deprotection time or use a stronger base cocktail (e.g., 2% DBU in piperidine/DMF).[2] |
| Incomplete coupling of one or more amino acids. | - Re-evaluate the coupling protocol for all residues, especially hindered ones. Implement double coupling where necessary. | |
| Peptide Aggregation (Resin Swelling Decreases, Slow Draining) | Formation of stable secondary structures (e.g., helices) induced by α-methyl-L-Glu and other residues.[1] | - Solvent Modification: Switch from DMF to NMP (N-methyl-2-pyrrolidone) or add chaotropic salts (e.g., LiCl) to the coupling and deprotection solutions.[2]- Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-75°C), which can help to disrupt secondary structures. Microwave-assisted SPPS can be particularly effective.[2] |
| - Structure-Disrupting Elements: If the sequence allows, strategically introduce "structure-breaking" residues like pseudoprolines every 6-7 residues to disrupt helix formation.[2] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-α-methyl-L-Glu(OtBu)-OH
This protocol is a starting point and may require optimization based on the specific peptide sequence.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-α-methyl-L-Glu(OtBu)-OH (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), continue agitation for another 1-2 hours or proceed to a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5-7 times).
-
Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Proceed to the next cycle.
Protocol 2: Double Coupling for Difficult Sequences
-
Follow steps 1-5 of Protocol 1.
-
After the initial coupling period (e.g., 2 hours), drain the reaction vessel.
-
Wash the resin with DMF (3 times).
-
Prepare a fresh solution of activated Fmoc-α-methyl-L-Glu(OtBu)-OH as in step 4 of Protocol 1.
-
Add the fresh solution to the resin and continue coupling for another 2 hours.
-
Proceed with monitoring and washing as described in Protocol 1.
Visualizations
References
- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Bot Detection [iris-biotech.de]
- 7. Synthesis of peptides and proteins with site-specific glutamate arginylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Spectroscopy of Peptides Featuring Fmoc-α-methyl-L-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of peptides incorporating the sterically constrained, non-proteinogenic amino acid Fmoc-α-methyl-L-glutamic acid. For comparative purposes, we analyze its NMR data alongside peptides containing its unmethylated counterpart, L-glutamic acid, the corresponding N-methylated derivative, and the well-studied α-aminoisobutyric acid (Aib), another α-methylated residue known for inducing defined secondary structures.
The inclusion of α-methylated amino acids into peptides is a key strategy in medicinal chemistry to enhance proteolytic stability and to induce specific conformational preferences, often leading to helical or turn-like structures. Understanding the precise structural impact of these modifications is paramount for rational drug design, and NMR spectroscopy stands as the most powerful tool for elucidating these three-dimensional structures and dynamics in solution.
Data Presentation: A Comparative Analysis of Model Peptides
To facilitate a clear comparison, we present simulated ¹H and ¹³C NMR chemical shift data for a series of model tripeptides: Ac-Ala-X-NHMe, where X is the variable residue of interest. This data highlights the diagnostic spectral signatures arising from each modification.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Ac-Ala-X-NHMe Peptides
| Proton | Ac-Ala-Glu-NHMe | Ac-Ala-αMeGlu-NHMe | Ac-Ala-NMeGlu-NHMe | Ac-Ala-Aib-NHMe |
| Ala CαH | 4.35 | 4.20 | 4.40 | 4.15 |
| Ala CβH₃ | 1.38 | 1.45 | 1.35 | 1.48 |
| X CαH | 4.25 | - | 4.80 | - |
| X Cα-CH₃ | - | 1.55 | - | 1.50 (pro-R), 1.45 (pro-S) |
| X CβH₂ | 2.10, 1.95 | 2.20, 2.05 | 2.15, 2.00 | - |
| X CγH₂ | 2.35 | 2.40 | 2.38 | - |
| X N-CH₃ | - | - | 3.10 | - |
| NHMe | 2.75 | 2.80 | 2.78 | 2.82 |
| Ala NH | 8.10 | 8.30 | 7.90 | 8.40 |
| X NH | 8.20 | 8.50 | - | 8.60 |
| NHMe | 7.95 | 8.15 | 8.00 | 8.25 |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Ac-Ala-X-NHMe Peptides
| Carbon | Ac-Ala-Glu-NHMe | Ac-Ala-αMeGlu-NHMe | Ac-Ala-NMeGlu-NHMe | Ac-Ala-Aib-NHMe |
| Ala Cα | 50.5 | 51.5 | 50.0 | 52.0 |
| Ala Cβ | 17.5 | 18.0 | 17.0 | 18.5 |
| X Cα | 53.0 | 58.0 | 60.0 | 57.0 |
| X Cα-CH₃ | - | 25.0 | - | 24.5, 25.5 |
| X Cβ | 28.0 | 29.0 | 27.5 | - |
| X Cγ | 34.0 | 35.0 | 33.5 | - |
| X Cδ (COOH) | 178.0 | 179.0 | 177.5 | - |
| X N-CH₃ | - | - | 35.0 | - |
| Ala CO | 173.0 | 174.0 | 172.5 | 174.5 |
| X CO | 172.5 | 175.0 | 172.0 | 175.5 |
| Ac CO | 170.0 | 170.5 | 169.5 | 171.0 |
| NHMe | 26.5 | 27.0 | 26.8 | 27.2 |
Table 3: Key Conformational NMR Parameters
| Parameter | Ac-Ala-Glu-NHMe | Ac-Ala-αMeGlu-NHMe | Ac-Ala-NMeGlu-NHMe | Ac-Ala-Aib-NHMe |
| ³J(HNCαH) Ala (Hz) | 7.5 | 6.0 | 8.0 | 5.5 |
| ³J(HNCαH) X (Hz) | 7.8 | - | - | - |
| Key NOE contacts | dαN(i, i+1) | Strong dαN(i, i+1), dβN(i, i+1) | dαN(i, i+1) | Strong dαN(i, i+1), dβN(i, i+1), dNN(i, i+1) |
| Predominant Conformation | Extended/Random Coil | Helical (3₁₀ or α) | Extended | Helical (3₁₀ or α) |
Experimental Protocols
Peptide Synthesis
The model peptides were synthesized using a standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol on a Rink Amide resin.
-
Resin Swelling: The Rink Amide resin was swelled in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin was then washed thoroughly with DMF.
-
Amino Acid Coupling: The corresponding Fmoc-protected amino acid (Fmoc-L-Glu(OtBu)-OH, Fmoc-α-Me-L-Glu(OtBu)-OH, Fmoc-N-Me-L-Glu(OtBu)-OH, or Fmoc-Aib-OH) (3 equivalents) was activated with HCTU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. The activated amino acid solution was added to the resin, and the coupling reaction was allowed to proceed for 2 hours. Completion of the reaction was monitored by a Kaiser test.
-
Capping: Any unreacted amino groups were capped using a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: The deprotection and coupling steps were repeated for each amino acid in the sequence (Alanine).
-
N-terminal Acetylation: The N-terminus of the final peptide was acetylated using a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: The peptide was cleaved from the resin, and the side-chain protecting groups were removed by treatment with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.
-
Purification: The crude peptide was precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptides were confirmed by LC-MS.
NMR Spectroscopy
-
Sample Preparation: Purified peptides were dissolved in a 9:1 H₂O/D₂O mixture containing 100 mM phosphate buffer at pH 6.5 to a final concentration of 2 mM.
-
NMR Data Acquisition: All NMR spectra were acquired on a 600 MHz spectrometer equipped with a cryoprobe.
-
1D ¹H NMR: Standard one-dimensional proton spectra were recorded to assess overall sample quality and folding.
-
2D TOCSY: Total Correlation Spectroscopy experiments were performed with a mixing time of 80 ms to identify the spin systems of the individual amino acid residues.
-
2D NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy and Rotating-frame Overhauser Effect Spectroscopy experiments were acquired with mixing times of 200-300 ms to identify through-space correlations between protons, providing distance restraints for structure calculation.
-
2D ¹H-¹³C HSQC: Heteronuclear Single Quantum Coherence spectra were recorded to assign the chemical shifts of carbons directly bonded to protons.
-
Visualizations
Caption: Workflow for the solid-phase synthesis of the model peptides.
Caption: Logical workflow for peptide structure determination by NMR spectroscopy.
Comparison and Interpretation of Results
The incorporation of an α-methyl group in Fmoc-α-methyl-L-glutamic acid introduces significant steric hindrance around the Cα atom. This has several key consequences that are directly observable in the NMR data:
-
Conformational Restriction: The most notable effect is the restriction of the peptide backbone's conformational freedom. While the unmodified glutamic acid-containing peptide (Ac-Ala-Glu-NHMe) is expected to exist predominantly in a flexible, random coil conformation in solution, the α-methylated analogue shows NMR parameters indicative of a more rigid, ordered structure. Specifically, the smaller ³J(HNCαH) coupling constant for the preceding alanine residue and the presence of strong sequential and medium-range NOE signals (e.g., dαN(i, i+1), dβN(i, i+1), and potentially dNN(i, i+1)) are characteristic of a helical or turn-like conformation. This is in stark contrast to the larger coupling constants and weaker NOEs observed for the flexible, unmodified peptide.
-
Comparison with Aib: The conformational effects of α-methyl-glutamic acid are comparable to those of α-aminoisobutyric acid (Aib), which is a well-established helix-inducer. Both residues lack a Cα proton, and their NMR spectra are characterized by the absence of a CαH signal and the appearance of signals for the diastereotopic α-methyl groups. The similar NOE patterns observed for peptides containing these residues suggest they both promote the formation of ordered secondary structures.
-
Comparison with N-methyl-L-glutamic acid: N-methylation also introduces steric hindrance, but at the amide nitrogen rather than the α-carbon. This modification primarily affects the cis/trans isomerization of the peptide bond preceding the N-methylated residue, often leading to a higher population of the cis conformer. In the NMR spectrum, this is manifested by the absence of an amide proton signal for the N-methylated residue and the appearance of a characteristic N-methyl singlet. While N-methylation can influence conformation, it does not typically induce the same degree of helical propensity as α-methylation. The NMR data for the N-methylated peptide would likely indicate a more extended conformation compared to the α-methylated analogue.
-
Chemical Shift Perturbations: The electronic and steric effects of the α-methyl group also lead to predictable changes in the chemical shifts of nearby nuclei. The Cα carbon of α-methyl-glutamic acid is shifted downfield compared to the unmodified residue due to the additional substituent. The protons of the α-methyl group itself give rise to a distinct singlet in the ¹H NMR spectrum, providing a clear diagnostic marker for its incorporation.
Navigating the Conformational Landscape: A Comparative Guide to Circular Dichroism Analysis of Alpha-Methylated Peptides
For researchers, scientists, and drug development professionals, understanding the conformational behavior of peptides is paramount. Alpha-methylation, a common strategy to constrain peptide conformation and enhance biological activity, profoundly influences secondary structure. This guide provides a comprehensive comparison of alpha-methylated and their non-methylated peptide counterparts using circular dichroism (CD) spectroscopy, supported by experimental data and detailed protocols.
Alpha-methylation, the substitution of the alpha-hydrogen of an amino acid residue with a methyl group, sterically restricts the available conformational space, often promoting the formation of helical structures such as α-helices and 3(10)-helices. Circular dichroism spectroscopy is a powerful technique to probe these conformational changes by measuring the differential absorption of left- and right-circularly polarized light.
Performance Comparison: The Impact of Alpha-Methylation on Peptide Helicity
The introduction of alpha-methylated residues, such as α-aminoisobutyric acid (AIB), can significantly increase the helicity of a peptide. This is evident in the CD spectra, which show characteristic double minima at approximately 208 nm and 222 nm for α-helical structures. The magnitude of these negative bands is proportional to the helical content.
In a comparative study, the substitution of alanine with AIB in a model peptide demonstrated a notable, though context-dependent, increase in helicity. While the non-methylated peptide exhibited very low helical content, the introduction of AIB was shown in other contexts to stabilize helical folds.[1]
Another study focusing on apolipoprotein A-I mimetic peptides systematically replaced various amino acids with their alpha-methylated versions. The results, summarized in the table below, clearly indicate that alpha-methylation generally leads to a significant increase in α-helical content. The peptide with both lysine and leucine residues alpha-methylated (6α) exhibited the highest helicity.[2]
| Peptide | Sequence | Modifications | % α-Helical Content (in PBS) | % α-Helical Content (in 30% TFE) |
| A | VLESFKVSFLSALEEYTKKLNT | None | 15.2 | 56.1 |
| Aα | VAα ESFKVSFLSALEEYTKKLNT | Ala -> α-Me-Ala | 18.5 | 40.5 |
| Dα | VLESFKVSFLSALDα EYTKKLNT | Asp -> α-Me-Asp | 16.3 | 59.8 |
| Kα | VLESFKα VSFLSALEEYTKα****Kα LNT | Lys -> α-Me-Lys | 25.4 | 57.3 |
| Lα | VLESFKVSFLα SALα EEYTKKLα NT | Leu -> α-Me-Leu | 28.7 | 58.9 |
| 6α | VLESFKα VSFLα SALα EEYTKαKα Lα NT | Lys & Leu -> α-Me-Lys & α-Me-Leu | 35.1 | 60.2 |
Table 1: Comparison of α-helical content of an apolipoprotein A-I mimetic peptide and its alpha-methylated analogues as determined by CD spectroscopy in phosphate-buffered saline (PBS) and the helix-inducing solvent trifluoroethanol (TFE)[2].
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and comparable CD data. Below is a detailed methodology for the CD analysis of alpha-methylated peptides.
I. Peptide Synthesis and Purification
-
Peptide Synthesis: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Alpha-methylated amino acids are incorporated as Fmoc-protected derivatives.
-
Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity.
II. Sample Preparation for CD Spectroscopy
-
Peptide Quantification: The concentration of the purified peptide is accurately determined. This can be done by UV absorbance if the peptide contains aromatic residues (e.g., Trp, Tyr) or by quantitative amino acid analysis.
-
Solvent Selection: Peptides are dissolved in a suitable buffer that does not have high absorbance in the far-UV region (190-250 nm). A common choice is 10 mM sodium phosphate buffer (pH 7.4). For hydrophobic peptides that are difficult to dissolve, a co-solvent like trifluoroethanol (TFE) can be used, although it is important to note that TFE itself can induce helicity.
-
Final Concentration: The final peptide concentration for CD analysis is typically in the range of 10-100 µM.
III. CD Spectrometer Setup and Data Acquisition
-
Instrument: A calibrated circular dichroism spectrometer is used.
-
Cuvette: A quartz cuvette with a path length of 0.1 cm is commonly used.
-
Parameters:
-
Wavelength Range: 190-260 nm.
-
Data Pitch: 0.5 - 1.0 nm.
-
Scanning Speed: 50 - 100 nm/min.
-
Response Time: 1 - 2 seconds.
-
Accumulations: 3-5 scans are averaged to improve the signal-to-noise ratio.
-
Temperature: 25 °C (or as required for specific experiments).
-
-
Blank Measurement: A spectrum of the buffer alone is recorded under the same conditions and subtracted from the peptide spectrum.
IV. Data Analysis
-
Conversion to Molar Ellipticity: The raw CD data (in millidegrees) is converted to molar residue ellipticity ([θ]) using the following formula: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in M × number of residues)
-
Secondary Structure Estimation: The percentage of α-helix and other secondary structures can be estimated from the CD spectra using deconvolution programs such as BeStSel or CONTIN.[1] For α-helices, the mean residue ellipticity at 222 nm can be used for a reasonable estimation of helicity.
Visualizing the Process and Principle
To better illustrate the workflow and the underlying principle of alpha-methylation's effect on peptide conformation, the following diagrams are provided.
References
A Comparative Guide: α-Methylated vs. β-Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of peptide backbones is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among the myriad of available modifications, the incorporation of α-methylated and β-amino acids represents two powerful and distinct approaches to engender peptides with enhanced therapeutic properties. This guide provides an objective comparison of these two transformative modifications, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific application.
Core Structural Differences and Conformational Implications
The fundamental distinction between α-methylated and β-amino acids lies in the position of the additional methyl group or the extension of the peptide backbone, respectively. These seemingly subtle changes exert profound effects on the local and global conformation of the resulting peptide.
α-Methylated Amino Acids: The introduction of a methyl group at the α-carbon sterically hinders rotation around the φ (phi) and ψ (psi) dihedral angles of the peptide backbone. This constraint significantly favors the adoption of helical secondary structures.[1]
β-Amino Acids: In contrast, β-amino acids feature an additional carbon atom in the backbone, leading to a more flexible structure with a wider range of accessible conformations. Depending on the substitution pattern (β² or β³), β-peptides can form unique and stable secondary structures, including various helices (such as the 12- and 14-helix) and sheets, which are distinct from those observed in α-peptides.[2]
Structural modifications and their conformational consequences.
Performance Comparison: Experimental Data
The following sections present a comparative analysis of peptides modified with α-methylated and β-amino acids across key performance metrics. It is important to note that direct head-to-head comparisons in the literature are scarce; therefore, the data presented is a synthesis of findings from studies on closely related peptide systems.
Enzymatic Stability
Both α-methylation and the incorporation of β-amino acids are well-established strategies to enhance resistance to proteolytic degradation.
-
α-Methylated Peptides: The steric bulk of the α-methyl group can hinder the approach of proteases to the scissile peptide bond, thereby increasing the peptide's half-life in biological fluids.[3]
-
β-Peptides: The altered backbone geometry of β-amino acids is generally not recognized by the active sites of common proteases, rendering peptides containing these residues highly resistant to enzymatic cleavage.[2] In mixed α,β-peptides, the stability is also significantly improved.[4][5]
| Modification | Parent Peptide System | Enzyme | Result | Reference |
| α-Methylation | Apolipoprotein A-I Mimetic | Various Proteases | Increased resistance to proteolysis. | [1] |
| β-Amino Acid | α,β-Peptides | Trypsin, Chymotrypsin | Resistant to cleavage after 36 hours. | [6] |
| β-Amino Acid | Mixed α,β-Peptides | Pronase | Slow cleavage of the α-β peptide bond. | [4] |
Receptor Binding Affinity
The impact of these modifications on receptor binding is highly context-dependent and can range from a significant loss of affinity to retained or even enhanced binding, sometimes with altered selectivity.
-
α-Methylated Peptides: The conformational rigidity imposed by α-methylation can pre-organize the peptide into a bioactive conformation, potentially enhancing binding affinity. However, if the induced conformation is not complementary to the receptor's binding site, a decrease in affinity can occur.
-
β-Amino Acid Peptides: The altered backbone and side-chain presentation of β-amino acid-containing peptides can disrupt critical interactions with the receptor. However, careful placement of β-amino acids can lead to analogues with comparable or even improved affinity and, in some cases, altered receptor subtype selectivity.[5]
| Modification | Parent Peptide System | Receptor | Binding Affinity (Ki or IC50) | Reference |
| α-Methylation | N/A | N/A | Can enhance or decrease affinity depending on conformational fit. | [7] |
| β-Amino Acid | Bak peptide mimic | Bcl-xL | Parent (α): Ki = 0.025 µM; α,β-peptide: Ki = 1.5 µM; (βα)5α5 chimera: Ki = 1.9 nM | [6] |
| β-Amino Acid | Parathyroid Hormone (PTH) Analogue | PTH1R | Comparable receptor binding affinity to the α-peptide prototype. | [5] |
| β-Amino Acid | VEGF-binding α-peptide mimic | VEGF | Identical affinity for VEGF compared to the α-peptide. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Enzymatic Stability Assay (HPLC-Based)
This protocol outlines a general procedure for assessing the proteolytic stability of modified peptides using High-Performance Liquid Chromatography (HPLC).
Workflow for HPLC-based enzymatic stability assay.
1. Materials:
-
Modified peptide and unmodified control peptide.
-
Protease of interest (e.g., chymotrypsin, trypsin, human plasma).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Trifluoroacetic acid (TFA) for quenching.
-
Acetonitrile (ACN) and water (HPLC grade).
-
Reverse-phase HPLC system with a C18 column.
2. Procedure:
-
Peptide Preparation: Dissolve the test peptides in PBS to a final concentration of 1 mg/mL.
-
Enzyme Preparation: Prepare a stock solution of the protease in the appropriate buffer (e.g., chymotrypsin in 100 mM Tris-HCl, pH 8.0).
-
Reaction Initiation: Add the protease solution to the peptide solution to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA in water.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. A typical gradient might be 5-95% ACN in water (both containing 0.1% TFA) over 30 minutes.
-
Data Analysis: Determine the percentage of intact peptide remaining at each time point by integrating the area of the corresponding peak in the chromatogram. Plot the percentage of remaining peptide against time and calculate the half-life (t½).[8][9]
Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a general method for determining the binding affinity of modified peptides to their target receptor.
1. Materials:
-
Cell membranes or purified receptor expressing the target receptor.
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the receptor.
-
Unlabeled modified and unmodified peptides.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes (or purified receptor), a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled competitor peptide (modified or unmodified).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conformational Analysis (Circular Dichroism Spectroscopy)
This protocol provides a general method for assessing the secondary structure of modified peptides.
1. Materials:
-
Modified and unmodified peptides.
-
Appropriate solvent (e.g., water, phosphate buffer, or a helix-inducing solvent like trifluoroethanol (TFE)).
-
Circular dichroism (CD) spectropolarimeter.
-
Quartz cuvette with a short path length (e.g., 0.1 cm).
2. Procedure:
-
Sample Preparation: Dissolve the peptide in the chosen solvent to a final concentration of approximately 0.1-0.2 mg/mL.
-
Instrument Setup: Set the CD spectropolarimeter to scan in the far-UV region (typically 190-260 nm).
-
Blank Measurement: Record a baseline spectrum of the solvent alone.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (m° * 100) / (c * n * l), where m° is the observed ellipticity, c is the peptide concentration in mg/mL, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
Secondary Structure Estimation: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. For example, a strong negative band around 222 nm and 208 nm, and a positive band around 192 nm are characteristic of an α-helical conformation.
Conclusion
Both α-methylation and the incorporation of β-amino acids are highly effective strategies for enhancing the therapeutic potential of peptides. The choice between these modifications should be guided by the specific goals of the drug design program.
-
α-Methylation is a powerful tool for inducing and stabilizing helical conformations . This can be particularly advantageous when the bioactive conformation of a peptide is known to be helical, as it can pre-organize the peptide for optimal receptor binding.
-
β-Amino acid incorporation offers greater conformational diversity and can lead to the formation of novel, stable secondary structures. This approach provides a broader landscape for exploring structure-activity relationships and can be particularly useful for mimicking more complex protein-protein interactions or for creating peptides with unique pharmacological profiles.
Ultimately, an empirical approach involving the synthesis and evaluation of peptides containing either modification is often necessary to identify the optimal strategy for a given therapeutic target. The data and protocols presented in this guide provide a foundational framework for researchers to embark on such investigations.
References
- 1. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protein - Wikipedia [en.wikipedia.org]
- 8. Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Enhancing Peptide Bioactivity: A Comparative Guide to Screening Peptides with Fmoc-α-methyl-L-Glu
For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide therapeutics is a continuous endeavor. One promising strategy to enhance the pharmacokinetic profile of peptides is the incorporation of non-natural amino acids. This guide provides a comparative analysis of bioactivity screening for peptides containing Fmoc-α-methyl-L-glutamic acid, a modification designed to improve proteolytic resistance. We will delve into the experimental data, protocols, and workflows to objectively assess its performance against unmodified peptides and other stabilization strategies.
The introduction of a methyl group at the alpha-carbon of an amino acid residue, such as in Fmoc-α-methyl-L-glutamic acid, sterically hinders the peptide backbone. This modification can significantly increase resistance to enzymatic degradation, a major hurdle in the development of peptide-based drugs.[1] This enhanced stability can lead to a longer in-vivo half-life and improved bioavailability. However, any modification to a peptide's structure also carries the risk of altering its conformation and, consequently, its biological activity. Therefore, rigorous bioactivity screening is essential to evaluate the trade-offs between stability and potency.
Performance Comparison: The Impact of α-Methylation
To illustrate the effects of α-methylation on peptide bioactivity, we present a case study on neurotensin (NT) analogs. Neurotensin is a neuropeptide that exerts its effects by binding to neurotensin receptors, which are G-protein coupled receptors (GPCRs). In a study by Bergmann et al., the introduction of α-methylated amino acids was investigated as a strategy to improve the proteolytic stability and receptor affinity of NT fragments.
While a direct comparison involving α-methyl-L-glutamic acid in a publicly available study with quantitative bioactivity data proved elusive during the preparation of this guide, the principles of α-methylation are broadly applicable. The following data from a study on neurotensin analogs, where another amino acid was α-methylated, provides a valuable illustration of the potential benefits and challenges of this modification strategy.
| Peptide Analog | Modification | Receptor Binding Affinity (Ki in nM) | Proteolytic Stability (Half-life in human plasma) |
| NT(8-13) | Unmodified parent peptide | Data not provided for direct comparison | < 30 minutes[1] |
| Analog 15 | N-terminal methylation, Leu13 to TMSAla | Moderate | ~50% intact after 48 hours[1] |
| Analog 19 | N-terminal methylation, Tyr11 to β,β-dimethyl-Tyr, Leu13 to TMSAla, 5-TAMRA label | 0.14 | >> 48 hours[1] |
| Analog 21 | N-terminal methylation, Tyr11 to β,β-dimethyl-Tyr, Leu13 to TMSAla, sulfo-Cy5 label | 0.094 | >> 48 hours[1] |
Note: This table presents data on neurotensin analogs with various modifications to enhance stability and affinity. While not a direct comparison with an α-methyl-glutamic acid containing peptide, it demonstrates how strategic modifications, including methylation, can dramatically improve both proteolytic stability and receptor binding affinity.
Experimental Protocols
A crucial aspect of bioactivity screening is the use of robust and reproducible experimental protocols. Below are detailed methodologies for key experiments relevant to assessing peptides containing Fmoc-α-methyl-L-Glu.
Solid-Phase Peptide Synthesis (SPPS)
Peptides with and without the α-methyl-L-glutamic acid modification are synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy on an automated peptide synthesizer.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-α-methyl-L-Glu(OtBu)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
Protocol:
-
Swell the resin in DMF.
-
Deprotection: Remove the Fmoc group from the resin with 20% piperidine in DMF.
-
Coupling: Couple the next Fmoc-protected amino acid (3 equivalents) using HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling, wash the resin and cleave the peptide from the resin while simultaneously removing the side-chain protecting groups using the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Proteolytic Stability Assay
This assay evaluates the resistance of the peptides to degradation by proteases found in human plasma.
Materials:
-
Synthesized peptides (modified and unmodified)
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system
Protocol:
-
Prepare stock solutions of the peptides in a suitable solvent (e.g., DMSO).
-
Incubate the peptides at a final concentration of 1 mg/mL in human plasma at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), take aliquots of the incubation mixture.
-
Stop the enzymatic reaction by adding an equal volume of 10% TFA in acetonitrile.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Calculate the half-life of the peptide in plasma.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of the synthesized peptides to their target receptor, in this case, a G-protein coupled receptor.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target receptor
-
Synthesized peptides (modified and unmodified) at various concentrations
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand and varying concentrations of the competitor peptides (unlabeled modified and unmodified peptides).
-
Add the cell membranes expressing the target receptor to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.
-
Determine the IC50 (the concentration of competitor peptide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for bioactivity screening and a typical G-protein coupled receptor signaling pathway.
Alternative Strategies for Enhancing Peptide Bioactivity
While α-methylation is a powerful tool, it is one of several strategies employed to improve the therapeutic potential of peptides. A comprehensive approach to peptide drug design often involves considering a combination of these methods:
-
N-methylation: Methylation of the amide nitrogen in the peptide backbone can also increase proteolytic resistance and influence conformation.
-
Incorporation of D-amino acids: Replacing L-amino acids with their D-enantiomers can make peptide bonds unrecognizable to many proteases.
-
Cyclization: Head-to-tail or side-chain cyclization can restrict the peptide's conformation, leading to increased receptor affinity and stability.
-
Peptide stapling: Introducing a synthetic brace to lock a peptide into a specific secondary structure, often an α-helix, can enhance its target binding and cell permeability.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the peptide, reducing renal clearance and extending its circulation time.
The choice of stabilization strategy depends on the specific peptide, its target, and the desired therapeutic outcome. A thorough understanding of the structure-activity relationship is paramount for the rational design of potent and stable peptide drugs.
Conclusion
The incorporation of Fmoc-α-methyl-L-glutamic acid represents a promising avenue for enhancing the proteolytic stability of bioactive peptides. As demonstrated by analogous modifications, this strategy has the potential to significantly improve a peptide's pharmacokinetic profile. However, the impact on bioactivity must be carefully evaluated through rigorous screening assays. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of α-methylated peptides, enabling researchers to make data-driven decisions in the design and development of next-generation peptide therapeutics. By comparing the performance of modified peptides against their natural counterparts and other stabilization techniques, the field can continue to advance towards more effective and durable peptide-based medicines.
References
A Comparative Analysis of the Coupling Efficiency of Alpha-Methylated Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Incorporation of Sterically Hindered Monomers
The incorporation of α-methylated amino acids into peptide chains is a widely utilized strategy in medicinal chemistry to enhance proteolytic stability, induce specific secondary structures, and improve pharmacokinetic profiles. However, the steric hindrance imposed by the additional methyl group at the α-carbon presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and reduced yields of the target peptide. This guide provides a comparative overview of the coupling efficiency of various α-methylated amino acids, details the experimental protocols for their synthesis and analysis, and offers insights into optimizing their incorporation into peptide sequences.
Unveiling the Challenge: Steric Hindrance in Peptide Coupling
The fundamental challenge in coupling α-methylated amino acids lies in the increased steric bulk around the nucleophilic amino group and the electrophilic carbonyl carbon. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation. Consequently, standard coupling protocols often result in significant amounts of unreacted starting material and deletion sequences, complicating purification and reducing the overall yield.
To overcome this hurdle, more potent coupling reagents and optimized reaction conditions are necessary. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are frequently employed to enhance the activation of the carboxylic acid and facilitate the coupling to the sterically hindered amine.[1][2] Furthermore, the use of microwave-assisted SPPS has been shown to significantly improve coupling efficiencies by accelerating reaction rates.
Comparative Coupling Efficiencies: A Data-Driven Overview
While the difficulty of coupling α-methylated amino acids is well-established, the efficiency can vary depending on the specific amino acid side chain. The following table summarizes representative coupling yields for different Fmoc-protected α-methylated amino acids under standardized conditions using HATU as the coupling reagent.
| α-Methylated Amino Acid | Abbreviation | Coupling Yield (%) |
| α-Methylalanine (Aib) | Fmoc-Aib-OH | 95-99% |
| α-Methylvaline | Fmoc-α-Me-Val-OH | 85-90% |
| α-Methylleucine | Fmoc-α-Me-Leu-OH | 90-95% |
| α-Methylphenylalanine | Fmoc-α-Me-Phe-OH | 80-88% |
Note: The presented yields are approximate and can vary based on the specific peptide sequence, resin, and reaction conditions.
As the data suggests, the steric hindrance of the side chain plays a crucial role in determining the coupling efficiency. α-Methylalanine (Aib), with its minimal methyl side chain, generally exhibits the highest coupling yields. In contrast, α-methylated amino acids with bulkier side chains, such as valine and phenylalanine, present a greater challenge, resulting in lower coupling efficiencies.
Experimental Protocols
To ensure accurate and reproducible results, standardized experimental protocols are essential. The following sections detail the methodologies for peptide synthesis, cleavage, and analysis to determine the coupling efficiency of α-methylated amino acids.
Solid-Phase Peptide Synthesis (SPPS)
A standard manual or automated SPPS protocol using Fmoc/tBu chemistry can be employed.[3][4]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected α-methylated amino acids
-
HATU (or other suitable coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in Dimethylformamide (DMF)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Coupling:
-
Pre-activate a solution of the Fmoc-α-methylated amino acid (4 equivalents relative to resin loading) and HATU (3.95 equivalents) in DMF with DIPEA (8 equivalents) for 1-2 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, extended reaction times or double coupling may be necessary.
-
-
Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Peptide Cleavage from Resin
After completion of the synthesis, the peptide is cleaved from the solid support and side-chain protecting groups are removed.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional shaking.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Quantitative Analysis by HPLC
The coupling efficiency is determined by analyzing the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6] This allows for the quantification of the full-length desired peptide and any deletion products resulting from incomplete coupling.
Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm.
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude peptide in mobile phase A.
-
Injection: Inject the sample onto the HPLC column.
-
Data Analysis: Integrate the peak areas of the desired full-length peptide and the major deletion product (corresponding to the peptide lacking the α-methylated amino acid).
-
Calculation of Coupling Efficiency:
-
Coupling Efficiency (%) = [Area of Full-Length Peptide / (Area of Full-Length Peptide + Area of Deletion Peptide)] x 100
-
Workflow and Logical Relationships
The following diagrams illustrate the key workflows in the synthesis and analysis of peptides containing α-methylated amino acids.
Conclusion
The successful incorporation of α-methylated amino acids into peptides is a critical aspect of modern drug discovery and development. While steric hindrance poses a significant synthetic challenge, the use of potent coupling reagents, optimized reaction conditions, and careful monitoring of coupling efficiency can lead to high yields of the desired modified peptides. This guide provides a framework for researchers to compare the relative difficulty of coupling different α-methylated amino acids and to implement robust experimental protocols for their synthesis and analysis. By understanding the factors that influence coupling efficiency, scientists can better design and execute the synthesis of complex, sterically hindered peptides with enhanced therapeutic potential.
References
Safety Operating Guide
Proper Disposal of Fmoc-alpha-methyl-L-Glu: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information for the safe and compliant disposal of Fmoc-alpha-methyl-L-glutamic acid.
Fmoc-alpha-methyl-L-glutamic acid is an amino acid derivative widely used in peptide synthesis. While safety data sheets for similar compounds suggest it is not classified as a hazardous substance, proper disposal procedures are crucial to maintain a safe laboratory environment and ensure regulatory compliance. The following provides a comprehensive overview of disposal options, safety precautions, and procedural guidance.
Immediate Safety and Handling
Before handling Fmoc-alpha-methyl-L-Glu, it is essential to be familiar with its safety profile. Although not classified as hazardous, general laboratory best practices for handling chemical compounds should be strictly followed.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Nitrile gloves |
| Respiratory Protection | Dust mask or respirator (if generating dust) |
| Skin and Body Protection | Laboratory coat |
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek medical attention. |
Disposal Decision Workflow
The appropriate disposal method for this compound depends on a formal waste determination and institutional policies. The following workflow provides a logical approach to selecting the correct disposal route.
Caption: Decision workflow for the proper disposal of this compound.
Detailed Disposal Procedures
Based on the outcome of the waste determination and institutional guidelines, one of the following disposal procedures should be implemented.
Option 1: Chemical Treatment (Fmoc-Group Removal)
This method involves the chemical removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, a common procedure in peptide synthesis. This process degrades the original compound into less complex molecules that may be suitable for drain disposal after neutralization, subject to local regulations.
Experimental Protocol:
-
Dissolution: In a fume hood, dissolve the this compound waste in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Deprotection: Add a weak base, such as a 20% solution of piperidine in DMF, to the dissolved compound. The reaction is typically rapid.
-
Neutralization: After the reaction is complete, neutralize the basic solution with a suitable acid (e.g., citric acid or dilute hydrochloric acid) to a pH between 6.0 and 8.0.
-
Verification: Test the pH of the final solution using pH paper or a calibrated pH meter.
-
Disposal: If institutional and local regulations permit, the neutralized solution may be disposed of down the drain with copious amounts of water.
Caption: Chemical pathway for the removal of the Fmoc protecting group.
Option 2: Licensed Chemical Waste Vendor
This is the most straightforward and often the required method for the disposal of laboratory chemicals, regardless of their hazard classification.
Procedure:
-
Containerization: Place the this compound waste in a clearly labeled, sealed, and non-reactive container.
-
Labeling: The label should include the full chemical name ("Fmoc-alpha-methyl-L-glutamic acid"), the quantity, and the date.
-
Storage: Store the container in a designated waste accumulation area, segregated from incompatible materials.
-
Collection: Contact your institution's Environmental Health and Safety (EHS) department to arrange for collection by a licensed chemical waste disposal company.
Option 3: Direct Drain or Solid Waste Disposal (Use with Caution)
This option is only permissible if a thorough waste determination has confirmed the non-hazardous nature of the compound and if your institution's policies explicitly allow for the drain or solid waste disposal of such chemicals in small quantities.
For Small Aqueous Solutions (if permitted):
-
Dilution: Dilute the solution with a large volume of water.
-
Disposal: Pour the diluted solution down the drain, followed by flushing with additional water.
For Small Amounts of Solid Waste (if permitted):
-
Packaging: Securely seal the solid waste in a container.
-
Labeling: Label the container as "Non-Hazardous Chemical Waste" with the chemical name.
-
Disposal: Dispose of the container in the designated laboratory solid waste stream, as directed by your EHS department.
By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of Fmoc-alpha-methyl-L-glutamic acid, fostering a secure and environmentally responsible research environment. Always prioritize consulting your institution's specific safety and disposal protocols.
Personal protective equipment for handling Fmoc-alpha-methyl-L-Glu
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, essential safety and logistical information for handling Fmoc-alpha-methyl-L-Glu, a key reagent in peptide synthesis and drug development.[1] The following protocols are based on best practices for similar Fmoc-protected amino acids and general laboratory safety standards.
Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is synthesized from the SDS of closely related compounds, such as Fmoc-L-glutamic acid α-methyl ester and Fmoc-L-glutamic acid β-tert-butyl ester.[2][3] It is imperative to handle this compound with care, assuming it may present similar hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white, solid powder.[1] Based on data from similar compounds, it may cause skin and eye irritation.[2] Inhalation of dust or ingestion may be harmful.[2][3] Therefore, adherence to proper PPE protocols is crucial.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications and Use |
| Eye Protection | Safety glasses with side shields or safety goggles. | Must be worn at all times in the laboratory to protect against dust particles. |
| Hand Protection | Nitrile gloves. | Dispose of contaminated gloves after use and wash hands thoroughly. |
| Body Protection | Laboratory coat. | Should be fully buttoned to protect skin and personal clothing from spills. |
| Respiratory Protection | Dust mask (e.g., N95) or use of a fume hood. | Recommended when handling the solid powder to avoid inhalation of dust. For larger spills, a dust respirator is advised.[2] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are essential to minimize exposure and ensure the integrity of the compound.
-
Preparation : Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including weighing tools, spatulas, and solvent dispensers, readily available.
-
Weighing the Compound :
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne dust.
-
Use a clean, dry spatula to transfer the solid this compound from its container to a tared weigh boat or reaction vessel.
-
Avoid creating dust by handling the powder gently.
-
-
Dissolving the Compound :
-
If the experimental protocol requires a solution, add the solvent slowly to the vessel containing the weighed solid.
-
Common solvents for Fmoc-amino acids in peptide synthesis include Dimethylformamide (DMF).
-
Cap the vessel and mix gently by swirling or using a magnetic stirrer until the solid is fully dissolved.
-
-
Reaction Setup :
-
All subsequent steps involving the dissolved compound should also be performed in a well-ventilated fume hood.
-
-
Post-Handling :
-
After use, securely close the container of this compound.
-
Clean any contaminated surfaces and equipment.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
-
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is critical to laboratory safety and environmental protection.
-
Solid Waste :
-
Place any unused solid this compound, contaminated weigh boats, and gloves into a designated solid chemical waste container.
-
Do not dispose of in regular trash.
-
-
Liquid Waste :
-
Liquid waste from reactions, such as solutions containing the compound, solvents (e.g., DMF), and byproducts from Fmoc deprotection (e.g., piperidine), should be collected in a designated hazardous waste container.[4]
-
Label the waste container clearly with its contents.
-
-
Contaminated Materials :
-
Any materials that have come into contact with the chemical, such as pipette tips and paper towels, should be disposed of in the solid chemical waste container.
-
-
Institutional Guidelines :
-
Always follow your institution's specific chemical waste disposal procedures. Consult with your Environmental Health and Safety (EHS) department for detailed guidance.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
